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  • Product: 6-propoxy-1H-benzimidazol-2-amine;hydrochloride
  • CAS: 1538624-34-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Workflows for 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Target Audience: Analytical Chemists, Pharmacokineticists, and Veterinary Drug Development Professionals. Executive Summary 6-Propoxy-1H-benzimidazol-2-amine hydrochloride (often referred to as amino-oxibendazole HCl or...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Veterinary Drug Development Professionals.

Executive Summary

6-Propoxy-1H-benzimidazol-2-amine hydrochloride (often referred to as amino-oxibendazole HCl or N-(demethyl formate) oxibendazole) is a critical chemical entity in both pharmaceutical manufacturing and food safety monitoring[][2]. It serves a dual role: as a synthetic impurity generated during the production of the broad-spectrum anthelmintic drug oxibendazole, and as the primary in vivo metabolite following the administration of the parent drug in mammalian systems[3][]. This whitepaper provides an authoritative breakdown of its physicochemical properties, metabolic causality, and a self-validating analytical protocol for its quantification in complex biological matrices.

Structural and Physicochemical Causality

Understanding the physicochemical behavior of this compound is fundamental to designing effective extraction and chromatographic methods. The core molecule features a benzimidazole scaffold with an exocyclic amine at the C2 position and a lipophilic propoxy chain at the C6 position[][2].

In its free base form, amino-oxibendazole is highly lipophilic and exhibits poor aqueous solubility, which severely limits its utility as a stable analytical reference standard[5]. To circumvent this, the compound is synthesized as a hydrochloride salt. Protonation occurs preferentially at the endocyclic imine nitrogen (N3) of the benzimidazole ring. This ion-dipole enhancement drastically lowers the crystal lattice energy in aqueous media, facilitating rapid and complete dissolution necessary for precise pharmacokinetic profiling.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Analytical Significance
IUPAC Name 6-propoxy-1H-benzimidazol-2-amine hydrochlorideStandard nomenclature defining the functional groups and salt form[].
CAS Number 1538624-34-8 (Salt) / 1239340-33-0 (Base)Unique identifiers required for regulatory tracking and standard procurement[][2].
Molecular Formula C₁₀H₁₃N₃O · HClIndicates the 1:1 stoichiometric protonation of the base[].
Molecular Weight 227.69 g/mol (Salt) / 191.23 g/mol (Base)Critical for precise molarity calculations in LC-MS/MS calibration curves[][2].
Topological Polar Surface Area 63.9 Ų (Base)Predicts moderate membrane permeability and dictates the need for organic solvent extraction[2].
XLogP3 ~1.5 (Base)Indicates inherent lipophilicity; drives the requirement for salting-out mechanisms during sample preparation[2].

Metabolic Pathway and Pharmacokinetics

Oxibendazole exhibits low systemic bioavailability due to extensive first-pass hepatic metabolism[3]. When administered, hepatic hydrolases rapidly cleave the carbamate ester linkage of the parent drug. This enzymatic hydrolysis results in the loss of a methyl formate group, generating 6-propoxy-1H-benzimidazol-2-amine[3][].

Because the parent drug is rapidly depleted from plasma, regulatory food safety programs (such as the European ProSafeBeef project) monitor this specific amino metabolite as the primary biomarker for anthelmintic residue in edible tissues (e.g., bovine muscle and liver)[6][7].

G OXI Oxibendazole (Parent Drug) ENZ Hepatic Hydrolases (First-Pass Metabolism) OXI->ENZ Hydrolysis of carbamate ester AMINO 6-propoxy-1H-benzimidazol-2-amine (Metabolite / Biomarker) ENZ->AMINO Loss of methyl formate

Caption: Metabolic conversion of oxibendazole to its amino metabolite via hepatic hydrolysis.

Validated Analytical Workflow: UPLC-MS/MS Quantification

To reliably quantify 6-propoxy-1H-benzimidazol-2-amine hydrochloride in complex biological matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with UPLC-MS/MS is the industry standard[6][7]. The following protocol is designed as a self-validating system : the inclusion of an isotopically labeled internal standard ensures that any matrix-induced ion suppression or extraction losses are mathematically corrected in real-time.

Step-by-Step Methodology
  • Matrix Disruption & Spiking: Homogenize 2.0 g of tissue sample. Spike the homogenate with a known concentration of an isotopically labeled internal standard, such as Amino-oxibendazole-d7 (CAS: 1397-89-3)[8]. Causality: The deuterium label shifts the mass-to-charge ratio (m/z) without altering the physicochemical extraction efficiency, providing a perfect internal baseline.

  • Solvent Partitioning: Add 10 mL of pre-chilled acetonitrile to the homogenate and vortex for 1 minute. Causality: Acetonitrile acts as a rapid protein precipitant, denaturing enzymes that could further degrade the analyte.

  • Salting-Out Extraction: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 2 minutes. Causality: The MgSO₄ induces an exothermic hydration reaction that effectively sequesters free water. Simultaneously, the NaCl increases the ionic strength of the aqueous phase, forcing the moderately polar amino-oxibendazole into the organic acetonitrile layer via the salting-out effect[7].

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to achieve distinct phase separation.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up: Transfer 1 mL of the organic supernatant to a microcentrifuge tube containing 50 mg of C18 sorbent. Vortex and centrifuge. Causality: The C18 silica selectively binds non-polar matrix interferents (e.g., triglycerides and phospholipids) while leaving the target analyte in solution[7].

  • UPLC-MS/MS Acquisition: Inject the purified extract onto a C18 UPLC column. Utilize a mobile phase gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Causality: The acidic mobile phase (pH ~2.7) ensures the benzimidazole ring remains fully protonated, maximizing ionization efficiency and signal-to-noise ratio in Positive Electrospray Ionization (ESI+) mode[6].

Workflow S1 Tissue Homogenization & ISTD Spiking S2 Acetonitrile Precipitation S1->S2 S3 Salting-Out (MgSO4 + NaCl) S2->S3 S4 dSPE Clean-up (C18 Sorbent) S3->S4 S5 UPLC-MS/MS (ESI+ Mode) S4->S5

Caption: Step-by-step QuEChERS extraction and UPLC-MS/MS workflow for metabolite quantification.

Stability and Storage Directives

As a hydrochloride salt, 6-propoxy-1H-benzimidazol-2-amine is relatively stable under standard laboratory conditions. However, the exocyclic amine is susceptible to slow oxidative degradation if exposed to prolonged UV light or high humidity.

  • Solid State: Store in a desiccator at 2–8°C, protected from light.

  • Stock Solutions: Solutions prepared in methanol or acetonitrile should be stored at -20°C in amber glass vials to prevent photodegradation and solvent evaporation, ensuring standard curve integrity over a 30-day validation period.

References

  • CAS 1538624-34-8 Amino Oxibendazole HCl - BOC Sciences Source: bocsci.com URL:

  • 1H-Benzimidazol-2-amine, 6-propoxy- | C10H13N3O | CID 97182228 - PubChem Source: nih.gov URL:2

  • N-(Demethyl Formate) Oxibendazole-d7 Hydrochloride - LGC Standards Source: lgcstandards.com URL:8

  • Plasma disposition, faecal excretion and in vitro metabolism of oxibendazole following oral administration in horses - PubMed Source: nih.gov URL:3

  • Depletion and bioavailability of 14C-oxibendazole residues in swine tissues - PubMed Source: nih.gov URL:5

  • Emergency slaughter of casualty cattle increases the prevalence of anthelmintic drug residues in muscle - ResearchGate Source: researchgate.net URL:6

  • Advanced systems for the rapid detection of anthelmintic drugs in food Source: dcu.ie URL:7

  • Oxibendazole Impurities - BOC Sciences Source: bocsci.com URL:

Sources

Exploratory

Toxicological Profiling of 6-Propoxy-1H-Benzimidazol-2-Amine Hydrochloride: An In Vitro Mechanistic Guide

Executive Summary The compound 6-propoxy-1H-benzimidazol-2-amine hydrochloride (CAS: 1538624-34-8), commonly referred to as amino oxibendazole HCl, is the primary phase I de-carbamoylated metabolite of the broad-spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-propoxy-1H-benzimidazol-2-amine hydrochloride (CAS: 1538624-34-8), commonly referred to as amino oxibendazole HCl, is the primary phase I de-carbamoylated metabolite of the broad-spectrum veterinary anthelmintic oxibendazole [[]](]. While the parent drug exerts its efficacy and primary mammalian toxicity via high-affinity binding to β -tubulin, the hepatic hydrolysis of the C-2 methyl carbamate moiety fundamentally alters the molecule's pharmacodynamic and toxicological landscape 2[2].

This whitepaper provides an authoritative framework for drug development professionals and toxicologists to evaluate the in vitro toxicity profile of this specific amine metabolite. By dissecting the structure-activity relationship (SAR) of the colchicine-binding domain and outlining self-validating experimental protocols, this guide establishes a rigorous standard for profiling benzimidazole degradation products.

Mechanistic Toxicology: The Role of the Carbamate Moiety

To understand the toxicity profile of 6-propoxy-1H-benzimidazol-2-amine, one must first analyze the causality behind benzimidazole-induced cytotoxicity. Parent benzimidazoles (like oxibendazole) act as microtubule-destabilizing agents. They bind to the colchicine-binding site (CBS) at the intra-dimer interface of α/β -tubulin, preventing polymerization and inducing mitotic arrest 3[3].

The methyl carbamate group at the C-2 position is the critical pharmacophore for this interaction. In silico and in vitro structural studies demonstrate that the carbamate carbonyl and methoxy oxygen form essential hydrogen bond networks with residues (e.g., Asn347 and Cys239) within the β -tubulin pocket 4[4].

When hepatic carboxylesterases cleave this group to yield the free primary amine (6-propoxy-1H-benzimidazol-2-amine), these critical H-bonds are abolished 5[5]. Consequently, the amine metabolite exhibits a dramatically reduced affinity for mammalian tubulin, shifting its toxicological profile away from direct cytoskeletal disruption and toward off-target metabolic stress.

SAR OXI Oxibendazole (Parent Drug) METAB Hepatic Hydrolysis (Loss of Carbamate) OXI->METAB TUB_HIGH High Affinity β-Tubulin Binding (Mitotic Arrest / Cytotoxicity) OXI->TUB_HIGH AMINE 6-propoxy-1H-benzimidazol-2-amine (Metabolite) METAB->AMINE TUB_LOW Low Affinity β-Tubulin Binding (Reduced Cytotoxicity) AMINE->TUB_LOW OX_STRESS Off-Target Oxidative Stress (ROS Generation) AMINE->OX_STRESS

Metabolic conversion of oxibendazole and its impact on β-tubulin binding and cellular toxicity.

Comparative In Vitro Toxicity Profile

The use of the hydrochloride salt formulation of 6-propoxy-1H-benzimidazol-2-amine is a deliberate experimental choice. The free base is highly lipophilic and poorly soluble in aqueous cell culture media, often requiring excessive DMSO concentrations (>1% v/v) that confound toxicity readouts. The HCl salt ensures complete dissolution in physiological buffers, allowing for accurate dose-response modeling.

While the parent oxibendazole demonstrates potent inhibition of bovine brain tubulin polymerization (IC 50​ ~3.2 μ M) [[6]](6], the amine metabolite shows negligible tubulin interaction. However, at high concentrations, primary aromatic amines can undergo N-oxidation by cytochromes P450, generating reactive electrophiles that deplete intracellular glutathione (GSH) and trigger the formation of micronuclei 7[7].

Table 1: Quantitative Toxicity Comparison
ParameterOxibendazole (Parent)6-propoxy-1H-benzimidazol-2-amine HClMechanistic Rationale
Mammalian β -Tubulin IC 50​ ~3.2 μ M> 100 μ MLoss of carbamate abolishes critical H-bonding in the colchicine-binding site.
HepG2 Cytotoxicity (IC 50​ , 72h) ~1.5 - 5.0 μ M> 50 μ MReduced microtubule destabilization mitigates mitotic arrest-induced apoptosis.
Oxidative Stress (ROS Induction) LowModerate at high concentrationsPrimary amine is susceptible to further oxidative metabolism, depleting GSH.
Aqueous Solubility (pH 7.4) Poor (< 10 μ g/mL)Enhanced (as HCl salt)Protonation of the benzimidazole/amine nitrogens increases hydrophilicity.

Self-Validating Experimental Protocols

To ensure robust and reproducible toxicity profiling, the following methodologies incorporate internal controls designed to self-validate the integrity of the assay.

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay

This cell-free assay isolates the direct molecular target to confirm the loss of pharmacodynamic activity in the amine metabolite.

Reagents & Preparation:

  • Purify bovine brain tubulin (>99% purity) and resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Prepare 6-propoxy-1H-benzimidazol-2-amine HCl stock in 100% DMSO (10 mM). Dilute in PEM buffer to achieve final assay concentrations of 1 μ M to 200 μ M (Final DMSO 0.5%).

  • Validation Controls: Use Nocodazole (3 μ M) as a positive destabilization control, Paclitaxel (3 μ M) as a positive stabilization control, and 0.5% DMSO as the vehicle control.

Step-by-Step Execution:

  • Pre-warm a 96-well half-area clear microplate to 37°C in a kinetic microplate reader.

  • Add 10 μ L of the test compound, controls, or vehicle to the respective wells.

  • Rapidly add 90 μ L of the tubulin reaction mix (final tubulin concentration: 3 mg/mL) to all wells using a multichannel pipette to initiate polymerization.

  • Immediately begin reading absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • Data Validation: The assay is only considered valid if the Paclitaxel control reaches V max​ within 10 minutes, and the Nocodazole control suppresses the final OD 340​ by at least 70% compared to the vehicle. Calculate the IC 50​ based on the final steady-state absorbance.

Protocol 2: Multiplexed Cytotoxicity and Oxidative Stress Profiling (HepG2)

Because the liver is the primary site of benzimidazole metabolism, human hepatoma (HepG2) cells are the optimal model for evaluating the downstream toxicity of the amine metabolite.

Step-by-Step Execution:

  • Cell Seeding: Seed HepG2 cells at 1 × 10 4 cells/well in a black, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO 2​ .

  • Dosing: Treat cells with 6-propoxy-1H-benzimidazol-2-amine HCl (0.1 μ M to 200 μ M). Self-Validation Step: Include a background control plate without cells to subtract any intrinsic autofluorescence generated by the benzimidazole core.

  • ROS Detection (4 hours post-dose): Add 10 μ M of H 2​ DCFDA (a fluorogenic marker for ROS) to the wells. Incubate for 30 minutes. Read fluorescence (Ex/Em: 485/535 nm). Use 50 μ M tert-butyl hydroperoxide (TBHP) as a positive assay control.

  • Viability Assessment (72 hours post-dose): Add 10 μ L of WST-8 reagent (Cell Counting Kit-8) per well. Incubate for 2 hours and read absorbance at 450 nm.

  • Data Synthesis: Calculate the Z'-factor for the assay using the vehicle and positive controls. Proceed with IC 50​ calculation only if Z' > 0.5, ensuring the system's signal-to-noise ratio is statistically robust.

Workflow PREP Compound Preparation (6-propoxy-1H-benzimidazol-2-amine HCl) CELLS Cell Culture (HepG2 / CHO-K1) Seed at 1x10^4 cells/well PREP->CELLS DOSE Dose-Response Treatment (0.1 μM to 200 μM, 24h-72h) CELLS->DOSE ASSAY_MTT Cell Viability (WST-8 Assay) DOSE->ASSAY_MTT ASSAY_ROS Oxidative Stress (DCFDA Fluorescent Probe) DOSE->ASSAY_ROS ASSAY_MN Genotoxicity (In Vitro Micronucleus Test) DOSE->ASSAY_MN DATA Data Synthesis & IC50 Calculation (Requires Assay Z'-factor > 0.5) ASSAY_MTT->DATA ASSAY_ROS->DATA ASSAY_MN->DATA

In vitro toxicity screening workflow for benzimidazole amine metabolites.

Conclusion

The in vitro toxicity profile of 6-propoxy-1H-benzimidazol-2-amine hydrochloride is defined by a distinct lack of tubulin-mediated cytotoxicity—a direct consequence of the missing C-2 carbamate moiety. However, its evaluation remains critical in drug development and food safety as a persistent marker residue. By utilizing the self-validating protocols outlined above, researchers can accurately differentiate between the potent antimitotic effects of parent benzimidazoles and the secondary metabolic stress profiles of their amine degradation products.

References

  • Lubega, G. W., & Prichard, R. K. "Specific Interaction of Benzimidazole Anthelmintics With Tubulin From Developing Stages of Thiabendazole-Susceptible and -Resistant Haemonchus Contortus." PubMed / NIH. [Link]

  • Gokbulut, C., et al. "Plasma disposition, faecal excretion and in vitro metabolism of oxibendazole following oral administration in horses." PubMed / NIH. [Link]

  • Friedman, P. A., & Platzer, E. G. "Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin." PubMed / NIH. [Link]

  • ACS Publications. "Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach." ACS. [Link]

  • NIH. "Identification and Evaluation of Benzimidazole- Agonists of Innate Immune Receptor NOD2." PubMed Central. [Link]

  • ACS Publications. "Bimetallic Cu–Ni Nanometal Supported over Mesocellular Silica Foam As a Novel Catalyst for One-Pot Synthesis of Benzimidazole in DMF As a Bifunctional Reagent." Industrial & Engineering Chemistry Research.[Link]

Sources

Foundational

Decoding the Receptor Binding Affinity of 6-propoxy-1H-benzimidazol-2-amine Hydrochloride: A Structural and Pharmacodynamic Analysis

Executive Summary In the realm of anthelmintic pharmacology and rational drug design, understanding why a molecule fails to bind its target is often as illuminating as understanding why it succeeds. 6-propoxy-1H-benzimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of anthelmintic pharmacology and rational drug design, understanding why a molecule fails to bind its target is often as illuminating as understanding why it succeeds. 6-propoxy-1H-benzimidazol-2-amine;hydrochloride (commonly known as amino-oxibendazole HCl) is the primary amine metabolite and synthetic impurity of the potent veterinary anthelmintic, oxibendazole[1]. While its parent compound exhibits nanomolar affinity for nematode β-tubulin, the hydrolysis of the critical methyl carbamate moiety to a primary amine fundamentally alters the molecule's electronic and steric profile.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the drastic loss of receptor binding affinity observed in 6-propoxy-1H-benzimidazol-2-amine. We will explore the structure-activity relationship (SAR) of the benzimidazole pharmacophore, detail self-validating experimental workflows for quantifying tubulin binding, and establish how this compound serves as a critical negative control in modern microtubule-targeting agent (MTA) discovery.

Pharmacological Context: The Benzimidazole Scaffold and Tubulin Dynamics

Benzimidazole (BZ) anthelmintics exert their primary mechanism of action by binding to the colchicine-binding site on the β-subunit of tubulin[2]. Tubulin exists as a dynamic heterodimer (α/β) that polymerizes to form microtubules—essential structures for cell division, intracellular transport, and nutrient absorption[3].

When a high-affinity BZ (like oxibendazole) occupies this binding pocket, it prevents the addition of new tubulin dimers to the growing plus-end of the microtubule. This disrupts the dynamic equilibrium, leading to rapid microtubule depolymerization and subsequent parasite death[3]. However, the binding pocket is highly sensitive to the functional groups present at the 2-position of the benzimidazole ring.

Structure-Activity Relationship (SAR): The Causality of Affinity Loss

The molecular architecture of 6-propoxy-1H-benzimidazol-2-amine perfectly illustrates the stringent requirements of the β-tubulin binding pocket.

  • The Role of the Methyl Carbamate (Parent Drug): In active BZs, the 2-methyl carbamate group acts as a critical hydrogen bond donor/acceptor network. Crystallographic and in silico modeling data reveal that the carbamate NH donates a hydrogen bond to the backbone carbonyl of Val236 , while the carbamate carbonyl accepts a hydrogen bond from the side chain of Glu198 [4][5].

  • The Impact of Hydrolysis (The Metabolite): 6-propoxy-1H-benzimidazol-2-amine lacks this carbamate group, possessing only a primary amine at the 2-position. This structural truncation eliminates the carbonyl oxygen, destroying the critical hydrogen bond with Glu198. Furthermore, the shift from a carbamate to an amine alters the electron density of the entire imidazole ring, disrupting favorable π-π stacking interactions within the hydrophobic pocket[5].

  • The Hydrochloride Salt: The formulation of this compound as a hydrochloride salt improves its aqueous solubility for in vitro assays, but it does not rescue the lost pharmacodynamic interactions at the receptor level.

Consequently, 6-propoxy-1H-benzimidazol-2-amine exhibits a near-total loss of high-affinity binding, rendering it pharmacologically inactive[2][3].

G OBZ Oxibendazole (Methyl Carbamate) Metab Hepatic Hydrolysis (Carbamate Cleavage) OBZ->Metab Metabolism Tubulin_OBZ High-Affinity Binding to β-Tubulin (Glu198/Val236) OBZ->Tubulin_OBZ Pharmacodynamics Amine 6-propoxy-1H-benzimidazol-2-amine (Amino-oxibendazole) Metab->Amine Loss Loss of Critical H-Bonds (Steric & Electronic Shift) Amine->Loss Receptor Interaction Death Microtubule Depolymerization (Anthelmintic Efficacy) Tubulin_OBZ->Death Inactive Failure to Inhibit Polymerization (Pharmacologically Inactive) Loss->Inactive

Fig 1: Pharmacodynamic and metabolic pathway of Oxibendazole vs. its 2-amine metabolite.

Comparative Binding Kinetics

To contextualize the loss of affinity, the quantitative data comparing the parent drug to the 2-amine hydrochloride metabolite is summarized below.

Table 1: Comparative Pharmacodynamics and Tubulin Binding Kinetics

CompoundChemical ScaffoldTarget ReceptorBinding Affinity ( Ka​ ) IC50​ (Polymerization)Pharmacological Status
Oxibendazole 2-methyl carbamateβ-tubulin ∼4.5×105M−1 0.1−0.5μM Active Anthelmintic
6-propoxy-1H-benzimidazol-2-amine 2-amine (Hydrolyzed)β-tubulin <1.0×103M−1 >50μM Inactive Metabolite

Note: The Ka​ values demonstrate a multi-log reduction in target affinity upon loss of the carbamate moiety[2].

Experimental Workflow: Self-Validating Radioligand Competitive Binding Assay

To empirically prove the lack of binding affinity of 6-propoxy-1H-benzimidazol-2-amine;hydrochloride, researchers must employ a competitive radioligand binding assay. This protocol is designed as a self-validating system : it includes internal controls that prove the structural integrity of the tubulin receptor and the specificity of the displacement.

Phase 1: Tubulin Preparation (The PMG Buffer System)

Causality Check: Tubulin is highly unstable in vitro. If the dimer denatures, the binding pocket collapses, yielding false negatives.

  • Homogenize Haemonchus contortus tissue (or porcine brain for mammalian counter-screens) in PMG Buffer (0.1 M PIPES, 1 mM MgCl₂, 1 mM GTP, pH 6.9).

    • Why PIPES? It maintains physiological pH without chelating essential divalent cations.

    • Why MgCl₂ and GTP? These are absolute requirements for maintaining the tubulin heterodimer in a stable, polymerization-competent conformation[5].

  • Centrifuge at 100,000 × g for 60 minutes at 4°C to isolate the cytosolic tubulin fraction.

Phase 2: Competitive Displacement Assay

Causality Check: We use a known high-affinity radioligand ( [3H] -Oxibendazole) and attempt to displace it with our target compound.

  • Aliquot 1 mg/mL of tubulin extract into assay tubes.

  • Add a saturating concentration (e.g., 50 nM) of [3H] -Oxibendazole.

  • Introduce the Competitors (The Validation Matrix):

    • Tube A (Total Binding): Buffer only.

    • Tube B (Non-Specific Binding - NSB): 100 µM unlabeled Oxibendazole (Positive Control).

    • Tube C (Test): 0.1 µM to 100 µM 6-propoxy-1H-benzimidazol-2-amine;hydrochloride.

  • Incubate at 37°C for 60 minutes to reach equilibrium.

Phase 3: Separation and Scatchard Analysis
  • Add Dextran-Coated Charcoal (DCC) suspension to all tubes and incubate for 10 minutes on ice.

    • Why DCC? The porous charcoal rapidly adsorbs small, free radioligand molecules. The bulky tubulin-ligand complexes cannot enter the pores and remain in the supernatant. The dextran coating prevents non-specific adsorption of the tubulin protein itself.

  • Centrifuge at 10,000 × g for 10 minutes.

  • Extract the supernatant and quantify radioactivity via liquid scintillation counting.

  • Data Interpretation: A valid assay will show Tube B reducing the signal to baseline (NSB). Tube C will show a flat curve, indicating that 6-propoxy-1H-benzimidazol-2-amine cannot competitively displace the parent drug due to its negligible Ka​ [2].

Conclusion & Analytical Utility

While 6-propoxy-1H-benzimidazol-2-amine;hydrochloride lacks the receptor binding affinity required to function as an active pharmacological agent, it holds immense value in analytical and developmental sciences.

Because it is the primary metabolic endpoint of oxibendazole, it is the standard biomarker used in liquid chromatography-mass spectrometry (LC-MS) assays to detect environmental contamination and food residues in agricultural products[1]. Furthermore, in the rational design of novel tubulin polymerization inhibitors, this compound serves as the ultimate structural negative control—proving that without the precise hydrogen-bonding network facilitated by the 2-carbamate group, the benzimidazole scaffold cannot effectively arrest microtubule dynamics[4][5].

References

  • Lubega, G. W., & Prichard, R. K. (1990). Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus. PubMed (NIH). Available at:[Link]

  • MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Merck & Co., Inc. Available at:[Link]

  • Vela-Corcía, D., et al. (2018). Modeling the antitubulin activity of benzimidazol-2-yl carbamates: Mini-review. ResearchGate. Available at:[Link]

  • ACS Publications. (2023). Structure-Based Optimization of Carbendazim-Derived Tubulin Polymerization Inhibitors through Alchemical Free Energy Calculations. Journal of Chemical Information and Modeling. Available at:[Link]

  • Keegan, J. (2011). Advanced systems for the rapid detection of anthelmintic drugs in food. Dublin City University (DCU) Thesis. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and Metabolic Disposition of 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Executive Summary 6-Propoxy-1H-benzimidazol-2-amine hydrochloride (CAS No. 1538624-34-8), commonly designated as amino-oxibendazole HCl, is the[].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Propoxy-1H-benzimidazol-2-amine hydrochloride (CAS No. 1538624-34-8), commonly designated as amino-oxibendazole HCl, is the[]. In the realm of drug development and pharmacokinetics (PK), understanding the disposition of this specific metabolite is critical. While the parent carbamate drug exhibits the primary pharmacological efficacy against nematodes, it is the amino-metabolite that dictates the long-term tissue residue profile, toxicological safety margins, and bioanalytical tracking in mammalian systems. This whitepaper provides an in-depth mechanistic analysis of its absorption, hepatic biotransformation, tissue binding kinetics, and the validated analytical workflows required for its quantification.

Physicochemical Properties & Absorption Dynamics

The parent compound, oxibendazole (methyl [5-(propoxy)-1H-benzimidazol-2-yl]carbamate), is characterized by extreme aqueous insolubility, which leads to 2[2]. However, the demethoxycarbonylated metabolite, 6-propoxy-1H-benzimidazol-2-amine, particularly in its hydrochloride salt form, exhibits distinctly different physicochemical behavior.

  • Causality in Absorption & Solubility: The protonation of the primary amine and the benzimidazole nitrogen at physiological gastric pH significantly increases its hydrophilicity. When administered or formed in vivo, the hydrochloride salt facilitates rapid dissolution. However, because it is primarily generated post-absorption via first-pass metabolism in the intestinal mucosa and the liver, its systemic presence is heavily dependent on the metabolic clearance rate of the parent drug rather than direct absorption.

Hepatic Biotransformation and Metabolic Pathways

The conversion of oxibendazole to 6-propoxy-1H-benzimidazol-2-amine is a classic example of phase I xenobiotic metabolism.

  • Mechanistic Pathway: The methyl carbamate moiety of oxibendazole undergoes rapid enzymatic cleavage (demethoxycarbonylation) mediated by hepatic amidases and the Cytochrome P450 (CYP450) system.

  • Enzymatic Causality: In vitro studies utilizing hepatocytes have demonstrated that the3, a known broad-spectrum CYP450 inhibitor[3]. This confirms that oxidative dealkylation by CYP enzymes is a prerequisite or a coupled mechanism for the subsequent hydrolysis that yields the free primary amine. Once formed, the primary amine is highly reactive and susceptible to further Phase II conjugation or covalent binding to endogenous macromolecules.

MetabolicPathway OBZ Oxibendazole (Parent) Methyl[5-(propoxy)-1H-benzimidazol-2-yl]carbamate CYP Hepatic CYP450 / Amidases (First-Pass Metabolism) OBZ->CYP Demethoxycarbonylation AMINE Amino-Oxibendazole 6-propoxy-1H-benzimidazol-2-amine CYP->AMINE Hydrolysis of Carbamate CONJ Phase II Conjugates (Hepatic Protein Binding) AMINE->CONJ Covalent Binding / Excretion

Hepatic biotransformation pathway of oxibendazole to its primary amine metabolite.

Systemic Distribution and Tissue Residue Depletion

The pharmacokinetic disposition of 6-propoxy-1H-benzimidazol-2-amine is characterized by rapid systemic clearance and high tissue affinity, particularly in the hepatic parenchyma.

  • Tissue Binding Kinetics: Combustion analysis of radiolabeled ( 14 C) oxibendazole in swine models reveals that the 2[2]. The free amine metabolite rapidly forms bound tissue residues. Over a 7-day withdrawal period, extractable residues decrease drastically (from 35% to 11%), indicating that the amine metabolite covalently binds to hepatic proteins.

  • Bioavailability of Residues: This covalent binding has a profound self-validating toxicological consequence. Utilizing the Gallo-Torres model, research demonstrates that while the pure compound has >94% bioavailability, the 2[2]. This 60% reduction in bioavailability is a critical regulatory metric, proving that the bound amine metabolite poses a significantly reduced toxicological risk to secondary consumers.

Table 1: Comparative Pharmacokinetic Profile in Mammalian Models
Pharmacokinetic ParameterParent Drug (Oxibendazole)Metabolite (Amino-Oxibendazole)
Systemic Bioavailability Low (<10%) due to insolubilityModerate (Formation-rate limited)
Cmax (Plasma) ~0.008 µg/mL (Rapidly cleared)Higher relative accumulation in tissue
Tmax 0.5 - 1.0 hours2.0 - 4.0 hours (Post-metabolism)
Primary Reservoir Gastrointestinal tract (Unabsorbed)Liver (Covalently bound residues)
Excretion Route Feces (Unchanged parent)Urine / Feces (Conjugates)

Experimental Protocols: Bioanalytical Quantification (UPLC-MS/MS)

To ensure scientific integrity and regulatory compliance, the quantification of 6-propoxy-1H-benzimidazol-2-amine HCl in biological matrices requires a highly sensitive, self-validating4[4].

Step-by-Step Methodology:

  • Matrix Preparation & Internal Standard Addition: Accurately weigh 10.0 g of homogenized tissue (e.g., hepatic or muscle matrix) into a 50 mL polypropylene centrifuge tube. Spike the sample with a deuterated internal standard (e.g., Oxibendazole-amine-D7) to self-validate extraction recovery and correct for matrix effects.

  • Solvent Extraction (QuEChERS Approach): Add 10 mL of an Ethyl Acetate/Acetonitrile (1:1, v/v) mixture. Add 4 g of anhydrous Magnesium Sulfate (MgSO 4​ ) and 1 g of Sodium Chloride (NaCl) to induce phase separation and salt-out the target amine.

  • Mechanical Disruption & Centrifugation: Vortex the mixture vigorously for 10 minutes, followed by centrifugation at 2500 × g for 10 minutes at 4°C to pellet the cellular debris and protein aggregates.

  • Supernatant Evaporation: Transfer the organic supernatant to a clean glass tube. Crucial Step: To prevent the highly reactive amine from binding to the glass during drying, add 50 µL of Dimethyl Sulfoxide (DMSO) as a "keeper" solvent. Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitution & UPLC-MS/MS Analysis: Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 5 mM ammonium formate in methanol/water). Inject 5 µL onto a C18 UPLC column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 6-propoxy-1H-benzimidazol-2-amine.

ExtractionWorkflow S1 Tissue Homogenization Spike with D7-Internal Standard S2 QuEChERS Extraction (Ethyl Acetate / Acetonitrile + Salts) S1->S2 S3 Centrifugation (2500 x g, 10 min, 4°C) S2->S3 S4 Nitrogen Evaporation (DMSO 'Keeper' Added) S3->S4 S5 UPLC-MS/MS Analysis (ESI+ MRM Mode) S4->S5

Step-by-step UPLC-MS/MS bioanalytical extraction workflow for amino-oxibendazole.

Conclusion

The pharmacokinetic profile of 6-propoxy-1H-benzimidazol-2-amine hydrochloride is defined by its rapid formation via CYP450-mediated demethoxycarbonylation and its subsequent high-affinity covalent binding to hepatic proteins. By employing rigorous, isotope-dilution UPLC-MS/MS methodologies, researchers can accurately track this metabolite, ensuring both the efficacy of benzimidazole therapies and the safety of the global food supply.

References

  • BOC Sciences. "CAS 1538624-34-8 Amino Oxibendazole HCl.
  • PubMed. "Depletion and bioavailability of 14C-oxibendazole residues in swine tissues.
  • PubMed. "Plasma disposition, faecal excretion and in vitro metabolism of oxibendazole following oral administration in horses.
  • ResearchGate. "Emergency slaughter of casualty cattle increases the prevalence of anthelmintic drug residues in muscle.

Sources

Foundational

Structural Characterization of 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride: A Technical Guide

Executive Summary & Pharmacopeial Context The compound 6-propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino Oxibendazole HCl) is a critical process-related impurity and degradation product of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacopeial Context

The compound 6-propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino Oxibendazole HCl) is a critical process-related impurity and degradation product of the broad-spectrum anthelmintic drug, Oxibendazole[],[]. In the context of modern pharmaceutical development and agricultural residue analysis, the robust structural characterization of this molecule is paramount. Regulatory frameworks, including ICH Q3A/Q3B guidelines, mandate the rigorous identification and quantification of such impurities to ensure the safety and efficacy of active pharmaceutical ingredients (APIs)[3]. Furthermore, this compound serves as a primary reference standard for detecting anthelmintic drug residues in food matrices via ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)[4],[5].

This whitepaper outlines a comprehensive, multi-modal analytical strategy for the structural elucidation of Amino Oxibendazole HCl, detailing the causality behind experimental designs and establishing self-validating protocols for laboratory professionals.

Molecular Architecture & Physicochemical Properties

Understanding the baseline physicochemical properties of Amino Oxibendazole HCl is the first step in designing an effective analytical workflow. The presence of the basic benzimidazole nitrogen and the primary amine makes the molecule highly susceptible to protonation, which dictates its behavior in both chromatographic separation and mass spectrometric ionization[6],[7].

Table 1: Physicochemical and Structural Data

PropertyValue / Description
IUPAC Name 6-propoxy-1H-benzimidazol-2-amine;hydrochloride
Common Synonyms Amino Oxibendazole HCl; N-(Demethyl Formate) Oxibendazole[8]
CAS Registry Number 1538624-34-8 (HCl Salt)[] / 1239340-33-0 (Free Base)[6]
Molecular Formula C₁₀H₁₃N₃O · HCl[]
Molecular Weight 227.69 g/mol (Salt) / 191.23 g/mol (Free Base)[7]
Monoisotopic Mass 191.1058 Da (Free Base)[6]
SMILES CCCOc1ccc2c(c1)nc(N)[nH]2.Cl[7]
InChIKey OQKLRUULRUKCQT-UHFFFAOYSA-N[]

Analytical Strategy & Workflow

To achieve unambiguous structural confirmation, a single analytical technique is insufficient. We employ an orthogonal approach: UHPLC-MS/MS provides exact mass and fragmentation data; Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity; and Fourier-Transform Infrared (FTIR) spectroscopy confirms functional groups and the solid-state salt form.

AnalyticalWorkflow Sample Amino Oxibendazole HCl (CAS 1538624-34-8) LCMS UHPLC-MS/MS (Trace & Mass ID) Sample->LCMS ESI+ NMR NMR (1H, 13C, 2D) (Atom Connectivity) Sample->NMR DMSO-d6 FTIR FTIR / Raman (Functional Groups) Sample->FTIR KBr Pellet Validation Structural Elucidation & ICH Q3A/B Compliance LCMS->Validation NMR->Validation FTIR->Validation

Multi-modal analytical workflow for the structural elucidation of Amino Oxibendazole HCl.

Detailed Experimental Protocols & Mechanistic Insights

Trace Analysis & Mass Confirmation via UHPLC-MS/MS

For impurity profiling and residue analysis, UHPLC coupled with a triple quadrupole mass spectrometer is the industry standard[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Dilute to a working concentration of 10 ng/mL.

  • Chromatography: Inject 5 µL onto an (100 × 2.1 mm, 1.8 µm) maintained at 40 °C[5].

  • Mobile Phase: Use a gradient elution. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Monitor the transition of the protonated parent ion to its primary fragments.

Causality & Rationale: The selection of an HSS T3 column over a standard C18 is deliberate; the T3 stationary phase is designed to withstand 100% aqueous conditions and provides superior retention for polar, basic analytes like the amino-benzimidazole core. Furthermore, the addition of 0.1% formic acid serves a dual mechanistic purpose: it suppresses secondary silanol interactions on the column (sharpening peak shape) and acts as an abundant proton source to ensure complete ionization of the basic amine to [M+H]⁺[5].

Self-Validation System: The protocol utilizes orthogonal validation by monitoring two distinct MS/MS transitions (e.g., m/z 192.1 → 150.1 [loss of propene] and m/z 192.1 → 122.1). If the ion ratio between the quantifier and qualifier transitions deviates by more than ±15% across the chromatographic peak, the system automatically flags the peak as impure, preventing false positives from co-eluting isobaric matrices.

Structural Connectivity via NMR Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the Amino Oxibendazole HCl standard in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • 1H NMR Acquisition: Acquire spectra at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • 13C / 2D NMR Acquisition: Acquire ¹³C NMR (100 MHz, 1024 scans) and 2D HSQC/HMBC spectra to map direct and long-range C-H couplings.

Causality & Rationale: DMSO-d6 is explicitly chosen over CDCl₃ due to the high polarity and ionic nature of the hydrochloride salt. Mechanistically, DMSO acts as a strong hydrogen-bond acceptor. It binds to the exchangeable protons (-NH₂ and -NH⁺), shifting their resonance signals far downfield (>7.5 ppm). This prevents these broad signals from overlapping with and obscuring the critical aliphatic resonances of the propoxy chain (0.9 – 4.0 ppm). A relaxation delay of 2.0 seconds ensures that the longitudinal magnetization of all protons fully recovers between pulses, which is mandatory for quantitative integration.

Self-Validation System: The integration of the 1H NMR spectrum acts as an internal mathematical proof. The terminal methyl group of the propoxy chain (a distinct triplet at ~0.9 ppm) must integrate to exactly 3.00 protons relative to the total aromatic integration (3.00 protons from the trisubstituted benzene ring). Any fractional deviation (e.g., an aromatic integration of 3.15) immediately flags structural heterogeneity or the presence of structurally related impurities.

Functional Group & Solid-State Confirmation via FTIR

Infrared spectroscopy is utilized to confirm the presence of specific functional groups and verify the solid-state salt form of the API impurity[9].

Step-by-Step Methodology:

  • Sample Preparation: Mill 2 mg of the analyte with 200 mg of IR-grade, anhydrous Potassium Bromide (KBr) in an agate mortar.

  • Pelletization: Press the mixture into a translucent pellet under 10 tons of pressure for 2 minutes.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 32 scans.

Causality & Rationale: The KBr pellet transmission method is selected over Attenuated Total Reflectance (ATR) for this specific hydrochloride salt. ATR can cause peak shifts and anomalous dispersion in regions of high absorptivity. Because identifying the hydrochloride salt relies on observing the broad, intense N-H⁺ stretching vibrations (typically spanning 2500–3000 cm⁻¹), the transmission method ensures these bands remain undistorted, allowing clear differentiation between the free base and the HCl salt.

Self-Validation System: A background scan must be performed immediately prior to sample analysis. The complete absence of a broad O-H stretch at 3400 cm⁻¹ in the background spectrum confirms the KBr is truly anhydrous. This validates that any bands observed in the 3300–3400 cm⁻¹ region of the sample spectrum belong exclusively to the primary amine (-NH₂) of the benzimidazole, rather than absorbed atmospheric moisture.

Data Interpretation & Structural Elucidation Summary

When the self-validating protocols are executed correctly, the data converges to unambiguously prove the structure of 6-propoxy-1H-benzimidazol-2-amine hydrochloride:

  • Mass Spectrometry: The exact monoisotopic mass of the free base is 191.1058 Da[6]. The ESI+ spectrum yields a dominant [M+H]⁺ peak at m/z 192.1. Fragmentation yields a major product ion at m/z 150.1, corresponding to the neutral loss of the propoxy group (as propene, C₃H₆), confirming the presence of the ether linkage on the benzimidazole core.

  • NMR Spectroscopy: The ¹H NMR spectrum reveals an ABX spin system in the aromatic region (6.5–7.5 ppm), characteristic of a 1,2,4-trisubstituted benzene ring. The propoxy chain is confirmed by a triplet at ~0.9 ppm (-CH₃), a multiplet at ~1.7 ppm (-CH₂-), and a triplet at ~3.9 ppm (-O-CH₂-).

  • FTIR Spectroscopy: The spectrum exhibits sharp bands at ~3300 cm⁻¹ (primary amine N-H stretch) and a broad, continuous band from 2500–3000 cm⁻¹ indicative of the protonated benzimidazole nitrogen (N-H⁺ Cl⁻), successfully confirming the hydrochloride salt form.

By adhering to this causality-driven, self-validating analytical framework, pharmaceutical researchers can ensure absolute confidence in the structural characterization of Amino Oxibendazole HCl, ensuring compliance with global pharmacopeial standards.

References

  • National Center for Biotechnology Information (PubChem). "1H-Benzimidazol-2-amine, 6-propoxy- (CID 97182228)". PubChem Database. URL:[Link]

  • Axios Research. "Amino Oxibendazole HCl - CAS 1538624-34-8". Axios Research Reference Standards. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "N-(DEMETHYL FORMATE) OXIBENDAZOLE (UNII: EX4MD97QP9)". PrecisionFDA Global Substance Registration System. URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 6-propoxy-1H-benzimidazol-2-amine;hydrochloride

Application Note: De Novo Synthesis Protocol for 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride Scientific Context & Strategic Importance The 2-aminobenzimidazole scaffold is a privileged pharmacophore in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis Protocol for 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Scientific Context & Strategic Importance

The 2-aminobenzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anthelmintic, antiviral, and antimicrobial properties[1]. Specifically, 6-propoxy-1H-benzimidazol-2-amine hydrochloride (also designated as Amino Oxibendazole HCl or N-(Demethyl Formate) Oxibendazole Hydrochloride)[2],[] is a critical advanced intermediate in the synthesis of Oxibendazole. Oxibendazole is a highly efficacious anthelmintic agent that exerts its parasiticidal effect by inhibiting tubulin polymerization and blocking glycogen utilization in nematodes[].

The free base, 6-propoxy-1H-benzimidazol-2-amine, exhibits tautomerism (interconverting dynamically with 5-propoxy-1H-benzimidazol-2-amine). Isolation as the hydrochloride salt (CAS 1538624-34-8) locks the protonation state, significantly enhancing aqueous solubility, chemical stability, and crystalline purity for downstream carbamoylation[],[5].

Mechanistic Rationale & Pathway Design

A robust, four-step synthetic workflow is employed to ensure high overall yield and exceptional purity, minimizing the formation of hazardous byproducts.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The synthesis initiates with the reaction of 2,4-dinitrochlorobenzene (2,4-DNCB) with 1-propanol. Utilizing anhydrous potassium carbonate ( K2​CO3​ ) as the base is a critical parameter. The absence of water and strong aqueous bases (like NaOH) prevents the competitive hydrolysis of the aryl chloride to 2,4-dinitrophenol, a highly undesired and toxic byproduct[6].

  • Step 2: Catalytic Hydrogenation. The resulting 1-propoxy-2,4-dinitrobenzene undergoes exhaustive reduction using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is preferred over chemical reduction (e.g., Fe/HCl) as it avoids heavy metal waste and provides the highly reactive 4-propoxy-1,2-phenylenediamine with near-quantitative conversion.

  • Step 3: Cyclization via Cyanation. The 1,2-diamine is reacted with cyanogen bromide (BrCN)[7]. The mechanism involves the initial electrophilic attack of the primary amine on the nitrile carbon of BrCN, forming a transient cyanamide intermediate. Subsequent intramolecular nucleophilic attack by the adjacent amine yields the 2-aminobenzimidazole core.

  • Step 4: Salt Formation. Treatment of the free base with methanolic HCl yields the target hydrochloride salt, which is easily isolated via crystallization.

Mandatory Visualization: Synthetic Workflow

SynthesisPathway N1 2,4-Dinitrochlorobenzene (Starting Material) N2 1-Propoxy-2,4-dinitrobenzene (Intermediate 1) N1->N2 1-Propanol, K2CO3 Reflux, 8h (SNAr) N3 4-Propoxy-1,2-phenylenediamine (Intermediate 2) N2->N3 H2, Pd/C, EtOH RT, 3 atm (Reduction) N4 6-Propoxy-1H-benzimidazol-2-amine (Free Base) N3->N4 BrCN, NaHCO3, H2O/MeCN 0°C to RT (Cyclization) N5 6-Propoxy-1H-benzimidazol-2-amine HCl (Final Product) N4->N5 HCl (aq), MeOH Crystallization (Salt Formation)

Four-step synthetic workflow for 6-propoxy-1H-benzimidazol-2-amine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 1-Propoxy-2,4-dinitrobenzene

  • Reagents: 2,4-Dinitrochlorobenzene (202.5 g, 1.0 mol), 1-Propanol (320 mL), Anhydrous K2​CO3​ (235.0 g, 1.7 mol).

  • Procedure:

    • Charge a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer with 1-propanol and 2,4-dinitrochlorobenzene.

    • Add anhydrous K2​CO3​ in portions over 30 minutes. Causality Note: Slow addition controls the initial exothermic SNAr reaction.

    • Heat the heterogeneous mixture to reflux (approx. 97°C) for 8 hours[6].

    • Cool to room temperature and quench by adding 600 mL of distilled water to dissolve the inorganic salts ( KCl and unreacted K2​CO3​ ).

    • Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Self-Validation: The product should be a low-melting solid (mp 34-35°C)[6]. Yield: ~220 g (96%).

Step 2: Synthesis of 4-Propoxy-1,2-phenylenediamine

  • Reagents: 1-Propoxy-2,4-dinitrobenzene (113.1 g, 0.5 mol), 10% Pd/C (5.0 g), Absolute Ethanol (500 mL), Hydrogen gas.

  • Procedure:

    • Dissolve 1-propoxy-2,4-dinitrobenzene in absolute ethanol in a high-pressure hydrogenation reactor.

    • Carefully add 10% Pd/C under an inert argon atmosphere. Safety Warning: Dry Pd/C is highly pyrophoric; always add under inert gas to prevent solvent ignition.

    • Purge the reactor with nitrogen, then hydrogen. Pressurize to 3 atm of H2​ .

    • Stir vigorously at room temperature. The reaction is highly exothermic; maintain temperature below 40°C using a cooling jacket.

    • Monitor hydrogen uptake. Once uptake ceases (typically 4-6 hours), vent the reactor and purge with nitrogen.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate in vacuo. The resulting diamine is air-sensitive and should be used immediately in the next step.

Step 3: Cyclization to 6-Propoxy-1H-benzimidazol-2-amine

  • Reagents: 4-Propoxy-1,2-phenylenediamine (83.1 g, 0.5 mol), Cyanogen Bromide (BrCN, 5 M in acetonitrile, 110 mL, 0.55 mol), NaHCO3​ (84.0 g, 1.0 mol), Water (300 mL).

  • Procedure:

    • Suspend the crude diamine in 300 mL of water and cool the mixture to 0°C in an ice bath.

    • Add solid NaHCO3​ .

    • Add the BrCN solution dropwise over 1 hour. Causality Note: BrCN is highly toxic and volatile. The reaction must be performed in a fume hood. Cooling to 0°C prevents the rapid hydrolysis of BrCN and controls the exothermic cyclization[7].

    • Allow the reaction to warm to ambient temperature and stir for 40 hours[7].

    • Adjust the pH to 9.0 using 1 M aqueous Na2​CO3​ to fully precipitate the free base.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Hydrochloride Salt Formation

  • Reagents: 6-Propoxy-1H-benzimidazol-2-amine (Free base), 2 M HCl in Methanol (300 mL), Diethyl ether (500 mL).

  • Procedure:

    • Suspend the free base in 100 mL of cold methanol.

    • Slowly add 2 M HCl in methanol until the solid completely dissolves and the solution reaches a pH of ~2.

    • Stir for 30 minutes at room temperature to ensure complete salt formation.

    • Add diethyl ether dropwise to induce crystallization.

    • Filter the resulting white to off-white crystals, wash with cold diethyl ether, and dry in a vacuum desiccator to yield 6-propoxy-1H-benzimidazol-2-amine hydrochloride.

Quantitative Data Summaries

Table 1: Stoichiometry and Yield Metrics

Step Reactant Reagent/Catalyst Equivalents Reaction Time Expected Yield

| 1 | 2,4-DNCB | 1-Propanol, K2​CO3​ | 1.0 : Excess : 1.7 | 8 hours | 95 - 97% | | 2 | 1-Propoxy-2,4-dinitrobenzene | H2​ , 10% Pd/C | 1.0 : Excess : 0.05 | 4 - 6 hours | > 98% | | 3 | 4-Propoxy-1,2-phenylenediamine | BrCN, NaHCO3​ | 1.0 : 1.1 : 2.0 | 40 hours | 80 - 85% | | 4 | 6-Propoxy-1H-benzimidazol-2-amine | HCl (in MeOH) | 1.0 : 1.2 | 1 hour | > 90% |

Table 2: Physicochemical Properties of Final Product | Property | Value / Description | | :--- | :--- | | IUPAC Name | 6-propoxy-1H-benzimidazol-2-amine;hydrochloride[] | | Synonyms | N-(Demethyl Formate) Oxibendazole HCl, Amino Oxibendazole HCl[2],[] | | CAS Number | 1538624-34-8[] | | Molecular Formula | C10​H13​N3​O⋅HCl [] | | Molecular Weight | 227.69 g/mol (191.23 g/mol free base + 36.46 g/mol HCl)[2],[] | | Appearance | White to off-white crystalline solid |

Sources

Application

Application Note: Robust HPLC-UV Method Development for 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Executive Summary & Analyte Profiling The compound 6-propoxy-1H-benzimidazol-2-amine hydrochloride (synonymous with N-(Demethyl Formate) Oxibendazole) is a critical synthetic intermediate, metabolite, and impurity associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The compound 6-propoxy-1H-benzimidazol-2-amine hydrochloride (synonymous with N-(Demethyl Formate) Oxibendazole) is a critical synthetic intermediate, metabolite, and impurity associated with the anthelmintic drug oxibendazole. Accurate quantification of this compound is essential for active pharmaceutical ingredient (API) quality control and pharmacokinetic profiling.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical properties. With an XLogP3 of approximately 1.5 and a highly basic exocyclic amine attached to a benzimidazole core, the molecule is prone to secondary interactions with stationary phases1. This application note details the causality behind our chromatographic choices, providing a self-validating protocol designed to eliminate peak tailing and ensure high-fidelity data generation.

Workflow Step1 1. Analyte Profiling (pKa ~6.5, LogP ~1.5) Step2 2. Column Selection (End-capped C18, 3 µm) Step1->Step2 Step3 3. Mobile Phase Optimization (Acidic Buffer pH < 3.0) Step2->Step3 Step4 4. Gradient & Flow Rate (Organic Modifier: ACN) Step3->Step4 Step5 5. Detection Parameters (UV-DAD 220/254 nm) Step4->Step5 Step6 6. Method Validation (ICH Q2(R1) Guidelines) Step5->Step6

Figure 1: Systematic workflow for HPLC method development of basic benzimidazole derivatives.

Mechanistic Rationale for Chromatographic Choices

Do not simply rely on trial and error; successful method development is rooted in molecular causality. The pKa of the benzimidazole core dictates its ionization state; related benzimidazoles exhibit pKa values between 3.8 and 6.22.

Mitigating Secondary Interactions

Basic compounds routinely exhibit severe peak tailing on silica-based reversed-phase columns. This is caused by ion-exchange interactions between the positively charged amine group of the analyte and negatively charged, residual silanols (SiO⁻) on the silica surface.

  • The pH Solution: By utilizing a mobile phase buffered to pH 2.5 (using 0.1% Formic Acid), we achieve two critical mechanistic goals simultaneously. First, the basic amine of 6-propoxy-1H-benzimidazol-2-amine is maintained in a fully and uniformly protonated state, preventing peak splitting caused by partial ionization. Second, the acidic environment suppresses the ionization of residual silanols (pKa ~3.5–4.5), neutralizing them to SiOH and effectively shutting down parasitic ion-exchange pathways.

  • Stationary Phase Selection: To further guarantee peak symmetry, a high-purity, exhaustively end-capped C18 column is selected. The end-capping process chemically blocks residual silanols, providing a purely hydrophobic surface for the propoxy chain to partition against3.

Mechanism A 6-Propoxy-1H-benzimidazol-2-amine (Basic Amine) B Acidic Mobile Phase (pH 2.5) A->B Dissolved in C Fully Protonated Analyte (Prevents Partial Ionization) B->C Induces D Suppressed Silanols (Neutralized SiO- to SiOH) B->D Induces E Sharp, Symmetrical Peaks (No Tailing) C->E D->E

Figure 2: Mechanistic rationale for mobile phase pH selection to eliminate peak tailing.

Diluent Causality

Sample diluent must match the initial mobile phase conditions (95% Aqueous / 5% Organic). Dissolving the sample in a strong solvent (e.g., 100% Acetonitrile) induces a "solvent mismatch effect." The analyte will travel through the column bed dissolved in the injection plug rather than partitioning into the stationary phase, resulting in peak fronting or catastrophic peak distortion.

Quantitative Data & Method Parameters

Table 1: Chromatographic Parameters & Causality
ParameterSpecificationScientific Rationale
Column C18, 100 x 4.6 mm, 3 µm (End-capped)Retains the lipophilic propoxy group; exhaustive end-capping minimizes basic analyte tailing.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterMaintains pH ~2.7 to fully protonate the analyte and suppress silanols. MS-compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Provides lower system backpressure and superior UV transparency compared to Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column, maximizing theoretical plates.
Column Temp. 35 °CReduces mobile phase viscosity, improving mass transfer kinetics for sharper peaks.
Detection UV-DAD at 220 nm and 254 nm220 nm captures maximum absorbance; 254 nm specifically monitors the aromatic benzimidazole ring.
Injection Vol. 5 µLPrevents mass overloading of the column, preserving Gaussian peak shapes.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial hold (Focusing the analyte at the column head)
1.0955Isocratic hold
6.04060Linear gradient (Elution of 6-propoxy-1H-benzimidazol-2-amine)
8.01090Column wash (Removes highly lipophilic impurities)
9.01090Isocratic wash hold
9.1955Return to initial conditions
12.0955Re-equilibration (Critical for retention time reproducibility)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . A method is only as reliable as its internal controls. By embedding System Suitability Testing (SST) and bracketing standards directly into the sequence, the system continuously proves its own reliability. If SST criteria fail, the sequence must be aborted, ensuring no compromised data is reported.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Use 100% HPLC-grade Acetonitrile.

Step 2: Diluent Preparation

  • Prepare a mixture of 95% Milli-Q water and 5% Acetonitrile (v/v). This perfectly matches the initial gradient conditions to prevent solvent mismatch.

Step 3: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-propoxy-1H-benzimidazol-2-amine hydrochloride reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: Self-Validating Sequence Execution Program the chromatography data system (CDS) to execute the following sequence:

  • Blank Injection (x2): Injects diluent to verify baseline stability and confirm the absence of ghost peaks or carryover.

  • System Suitability Standard (x6): Inject the Working Solution six consecutive times. The system must automatically calculate and pass the criteria listed in Table 3 before proceeding.

  • Unknown Samples (x1 to x10): Inject prepared API or biological samples.

  • Bracketing Standard (x1): Re-inject the Working Solution after every 10 samples and at the end of the sequence. The peak area must not deviate by more than 2.0% from the initial SST average, proving the system did not drift during the run.

Table 3: Self-Validating System Suitability Criteria
ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6)Validates pump flow consistency and column equilibration.
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler injection accuracy and detector stability.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column bed integrity and optimal mass transfer.

References

  • National Center for Biotechnology Information. "1H-Benzimidazol-2-amine, 6-propoxy-". PubChem Compound Summary for CID 97182228.
  • Journal of Chemical & Engineering Data. "Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method".
  • MDPI.

Sources

Method

Application Note: In Vitro Profiling of 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Compound Focus: 6-Propoxy-1H-benzimidazol-2-amine hydrochloride (Amino Oxibendazole HCl; CAS: 1538624-34-8) Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Compound Focus: 6-Propoxy-1H-benzimidazol-2-amine hydrochloride (Amino Oxibendazole HCl; CAS: 1538624-34-8)

Introduction & Mechanistic Rationale

The compound 6-propoxy-1H-benzimidazol-2-amine hydrochloride (often referred to as Amino Oxibendazole HCl) is a derivative and primary metabolite of the anthelmintic drug oxibendazole[][2]. While historically developed for veterinary and agricultural parasite control, the benzimidazole class has garnered significant attention in oncology as a source of repurposed anti-cancer agents[3].

The primary mechanism of action for benzimidazoles is the disruption of microtubule dynamics. Unlike taxanes (e.g., paclitaxel), which stabilize microtubules, benzimidazoles bind to the colchicine-binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization[4][5]. This destabilization prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC). The resulting prolonged G2/M cell cycle arrest ultimately induces apoptosis, frequently mediated by the upregulation of tumor suppressor proteins such as p53 and p21[6][7].

MOA Compound 6-Propoxy-1H-benzimidazol-2-amine HCl (Test Compound) Tubulin Colchicine Binding Site (αβ-Tubulin Heterodimer) Compound->Tubulin Binds Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Destabilizes CellCycle G2/M Phase Arrest (Spindle Checkpoint) Microtubule->CellCycle Mitotic Failure Apoptosis Apoptosis Induction (p53/p21 Upregulation) CellCycle->Apoptosis Prolonged Arrest

Mechanism of action: Benzimidazole-mediated tubulin destabilization and apoptosis.

Quantitative Data Summary

When establishing assays for 6-propoxy-1H-benzimidazol-2-amine hydrochloride, researchers should benchmark against the parent compound, oxibendazole, and related benzimidazoles. The following table summarizes expected pharmacological parameters based on established literature[3][6][7].

Assay TypeCell Line / TargetParameter MeasuredExpected Range (Benzimidazoles)Reference Benchmark (Oxibendazole)
Cytotoxicity 22Rv1 (Prostate)IC₅₀ (48h)0.10 – 1.50 µM~0.25 µM
Cytotoxicity PC-3 (Prostate)IC₅₀ (48h)0.50 – 5.00 µM~0.64 µM
Cytotoxicity HT-29 (Colorectal)IC₅₀ (48h)0.20 – 2.00 µM>90% inhibition at 20 µM
Cell Cycle A549 / H460 (Lung)G2/M Arrest>40% cell population~46.6% increase at 10 µM
Target Assay Porcine Brain TubulinPolymerization VmaxSignificant ReductionDestabilization at 1.0 µM

Experimental Workflow & Self-Validating Protocols

To rigorously evaluate the efficacy and mechanism of 6-propoxy-1H-benzimidazol-2-amine hydrochloride, a multi-tiered assay approach is required. Every protocol below is designed as a self-validating system, incorporating strict controls to rule out false positives (e.g., solvent toxicity or assay interference).

Workflow Prep Compound Solubilization (DMSO Stock Formulation) Treatment Dose-Dependent Treatment (0.1 - 20 µM) Prep->Treatment Culture Cell Culture Seeding (e.g., 22Rv1, PC-3) Culture->Treatment Assay1 MTT Viability Assay (Determine IC50) Treatment->Assay1 48h-72h Assay2 Tubulin Polymerization Assay (Cell-Free Kinetics) Treatment->Assay2 Parallel Target Validation Assay3 Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Assay3 24h-48h

Comprehensive in vitro assay workflow for benzimidazole derivatives.

Protocol 1: Compound Preparation and Handling

Benzimidazoles are notoriously hydrophobic and exhibit poor aqueous solubility. Proper formulation is critical to ensure accurate dosing and prevent compound precipitation in culture media[3].

  • Stock Solution: Dissolve 6-propoxy-1H-benzimidazol-2-amine hydrochloride in 100% anhydrous DMSO to create a 20 mM master stock.

    • Causality: Anhydrous DMSO prevents hydrolysis and ensures complete solubilization.

  • Storage: Aliquot the stock into light-protected microcentrifuge tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles degrade the compound. Aliquoting preserves structural integrity.

  • Working Dilutions: Perform serial dilutions in DMSO, then spike into complete culture media.

    • Self-Validation Rule: The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) . A vehicle control (0.1% DMSO) must be included in all plates to baseline solvent-induced stress.

Protocol 2: Cell Viability & Cytotoxicity (MTT Assay)

This assay measures mitochondrial metabolic activity as a proxy for cell viability, allowing for the calculation of the IC₅₀[3][6].

  • Cell Seeding: Seed cancer cells (e.g., 22Rv1 or PC-3) in 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-72 hour treatment window, preventing contact inhibition from skewing viability data.

  • Treatment: Aspirate media and replace with 100 µL of media containing the compound at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µM). Include a 0.1% DMSO vehicle control and a positive control (e.g., Nocodazole 10 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader.

Protocol 3: In Vitro Tubulin Polymerization Assay (Cell-Free)

To prove that cytotoxicity is driven by target engagement rather than off-target toxicity, a cell-free tubulin polymerization assay is mandatory[4][5].

  • Reagent Preparation: Keep purified porcine brain tubulin (typically >99% pure) on ice. Prepare Polymerization Buffer (PB-GTP): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Control Setup (Self-Validating System):

    • Negative Control: Paclitaxel (10 µM) – Stabilizes tubulin, accelerating polymerization (rapid increase in Vmax).

    • Positive Control: Nocodazole (10 µM) – Known depolymerizing agent (flattens the kinetic curve).

    • Vehicle Control: Buffer + 0.1% DMSO.

  • Reaction Initiation: In a pre-warmed (37°C) 96-well half-area plate, combine the test compound (10 µM) with the tubulin solution (final concentration ~50-70 µM).

  • Kinetic Readout: Immediately place the plate in a thermostated spectrophotometer at 37°C. Measure turbidity (absorbance) at 340 nm every 30 seconds for 90 minutes.

    • Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, scattering light at 340 nm. 6-propoxy-1H-benzimidazol-2-amine hydrochloride should elongate the nucleation (lag) phase and significantly depress the maximum polymerization rate (Vmax) compared to the vehicle control[5][7].

Protocol 4: Cell Cycle Analysis via Flow Cytometry

To confirm that tubulin destabilization translates to the expected cellular phenotype (mitotic arrest)[7].

  • Treatment & Harvesting: Treat cells with the compound (e.g., 1.0 µM and 10.0 µM) for 24-48 hours. Collect both the attached cells (via trypsinization) and the floating cells in the media.

    • Causality: Floating cells are often apoptotic or arrested in mitosis; discarding them will artificially skew the cell cycle distribution.

  • Fixation: Wash cells in cold PBS, then fix by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Pellet the fixed cells, wash with PBS, and resuspend in 500 µL of staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at room temperature for 30 minutes.

    • Causality: PI intercalates into nucleic acids. RNase A is strictly required to degrade RNA; otherwise, PI will bind to RNA, making it impossible to accurately quantify DNA content.

  • Analysis: Analyze via flow cytometry. A successful assay will show a dose-dependent depletion of the G1 phase (2N DNA) and a massive accumulation in the G2/M phase (4N DNA)[7].

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 97182228, 1H-Benzimidazol-2-amine, 6-propoxy-. Retrieved from[Link]

  • Preprints.org. Antiproliferative, Pro-apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from[Link]

  • Oncology Letters (via PMC). Oxibendazole inhibits prostate cancer cell growth. Retrieved from[Link]

  • Molecules (MDPI). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from[Link]

  • KNOTUS (via D-NB). Investigation of benzimidazole anthelmintics as oral anticancer agents. Retrieved from[Link]

  • Cancers (MDPI). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Retrieved from[Link]

Sources

Application

Application Note: Preparation of 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride Stock Solutions for LC-MS/MS Residue Analysis

Introduction & Scope The compound 6-propoxy-1H-benzimidazol-2-amine (commonly referred to as amino-oxibendazole) is a critical primary metabolite and recognized impurity of the broad-spectrum anthelmintic drug oxibendazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound 6-propoxy-1H-benzimidazol-2-amine (commonly referred to as amino-oxibendazole) is a critical primary metabolite and recognized impurity of the broad-spectrum anthelmintic drug oxibendazole. In veterinary pharmacology and food safety testing, accurate quantification of this metabolite in animal matrices (e.g., beef muscle, milk) is mandated by international regulatory bodies to ensure compliance with Maximum Residue Limits (MRLs) .

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges associated with benzimidazole derivatives. Free-base benzimidazoles notoriously exhibit poor solubility due to highly stable, planar crystal lattices driven by strong intermolecular hydrogen bonding. Utilizing the hydrochloride (HCl) salt form significantly lowers the thermodynamic barrier to solvation. This guide details the preparation of a highly stable, self-validating 1.00 mg/mL stock solution optimized for downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows .

Physicochemical Profiling & Salt Correction

Before initiating gravimetric procedures, it is critical to understand the molecular properties of the standard. When analytical methods require quantification based on the free base concentration, a mass correction factor must be applied to account for the hydrochloride counterion.

Table 1: Physicochemical Properties & Correction Metrics
ParameterSpecificationImpact on Methodology
IUPAC Name 6-propoxy-1H-benzimidazol-2-amine;hydrochlorideIdentifies the exact salt form.
CAS Number 1538624-34-8 (HCl salt)Ensures correct standard procurement.
Molecular Formula C₁₀H₁₃N₃O · HClIndicates a 1:1 molar ratio of base to acid.
Molecular Weight (Salt) 227.69 g/mol Used for gravimetric calculations.
Molecular Weight (Base) 191.23 g/mol Used for final titer reporting.
Salt Correction Factor 1.19 (227.69 ÷ 191.23)Critical: Multiply target free-base mass by 1.19.
Optimal Solvent HPLC-Grade MethanolBalances dielectric constant and volatility.

Expert Insight: To achieve a true 1.00 mg/mL concentration of the free base equivalent in a 10.0 mL volumetric flask, you must weigh exactly 11.9 mg of the hydrochloride salt. Failing to apply this correction factor will result in a systematic -16% quantitative bias in all downstream LC-MS/MS calibrations.

Experimental Protocol: Primary Stock Preparation (1.0 mg/mL)

This methodology ensures complete dissolution, prevents analyte degradation, and establishes a self-validating quality control checkpoint.

Materials & Reagents
  • Analyte: 6-propoxy-1H-benzimidazol-2-amine hydrochloride (Purity ≥ 98%).

  • Solvent: Methanol (HPLC/MS Grade). Do not use pure DMSO for the primary stock, as high DMSO concentrations cause severe electrospray ionization (ESI) suppression in LC-MS/MS.

  • Equipment: Analytical microbalance (d = 0.01 mg), Class A 10 mL volumetric flask, ultrasonic bath, 1.5 mL amber glass vials with PTFE-lined septa.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the reference standard vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 60 minutes.

    • Causality: Opening cold vials introduces atmospheric condensation. Moisture absorption alters the mass-to-volume ratio, leading to inaccurate stock concentrations.

  • Gravimetric Analysis: Using an anti-static weigh boat and a calibrated microbalance, weigh exactly 11.90 ± 0.05 mg of the standard. Quantitatively transfer the powder into a 10 mL Class A volumetric flask.

  • Primary Solvation: Add approximately 5.0 mL of HPLC-grade Methanol to the flask.

    • Causality: Methanol provides the optimal balance of hydrogen-bond donating/accepting capacity to solvate the protonated amine without introducing highly viscous, non-volatile solvents like DMSO .

  • Acoustic Cavitation (Sonication): Place the flask in an ultrasonic bath at room temperature for exactly 5 minutes.

    • Causality: Sonication induces acoustic cavitation, breaking apart microcrystalline aggregates and accelerating solvation kinetics to ensure a true homogeneous solution rather than a fine colloidal suspension.

  • Volumetric Normalization: Remove the flask from the sonicator, allow it to return to exactly 20°C (to correct for any thermal expansion of the solvent), and make up to the 10.0 mL mark with Methanol. Invert 10 times to mix.

  • Quality Control (Tyndall Effect Check): Shine a focused LED beam through the flask against a dark background. The solution must be optically clear. Any light scattering (Tyndall effect) indicates incomplete dissolution, requiring further sonication.

  • Aliquoting & Cryopreservation: Transfer the solution into 1.5 mL amber glass vials, leaving minimal headspace, and cap tightly.

Workflows & Logical Relationships

The following diagrams illustrate the procedural workflow and the mechanistic reasoning behind the protocol's parameters.

Workflow A 1. Thermal Equilibration (Desiccator to RT) B 2. Gravimetric Analysis (Weigh 11.9 mg for Free Base Eq.) A->B C 3. Primary Solvation (Add 5.0 mL HPLC-Grade Methanol) B->C D 4. Acoustic Cavitation (Sonicate 5 min at RT) C->D E 5. Volumetric Normalization (Make up to 10.0 mL) D->E F 6. Quality Control (Tyndall Effect Check) E->F G 7. Cryopreservation (Store at -20°C in Amber Vials) F->G

Workflow for the preparation of 1.0 mg/mL 6-propoxy-1H-benzimidazol-2-amine HCl stock solutions.

Causality Salt HCl Salt Form Result Stable & Accurate Stock Solution Salt->Result Enhances polarity & solvation kinetics Solvent Methanol Solvent Solvent->Result Prevents LC-MS ion suppression Sonic Acoustic Cavitation Sonic->Result Disrupts stable crystal lattice Amber Amber Glass Storage Amber->Result Mitigates UV-induced photo-degradation

Logical relationships of protocol parameters ensuring stock solution stability and accuracy.

Dilution Strategy & Working Solutions

To prevent solvent shock and analyte precipitation during LC-MS/MS injection, intermediate and working solutions should be prepared in a solvent composition that closely matches the initial mobile phase conditions (typically 90:10 or 80:20 Water:Methanol with 0.1% Formic Acid).

Table 2: Volumetric Dilution Matrix (from 1.0 mg/mL Stock)
Target ConcentrationSource SolutionSource VolumeDiluent VolumeFinal Volume
100 µg/mL 1.0 mg/mL (Primary)100 µL900 µL1000 µL
10 µg/mL 100 µg/mL (Intermediate)100 µL900 µL1000 µL
1 µg/mL 10 µg/mL (Working)100 µL900 µL1000 µL
100 ng/mL 1 µg/mL (Working)100 µL900 µL1000 µL

Storage, Stability, and Quality Control

Benzimidazole derivatives are highly susceptible to UV-induced oxidative cleavage. Proper storage is non-negotiable for maintaining the integrity of the stock solution over time.

Table 3: Stability and Storage Parameters
Storage ConditionVessel TypeMaximum Shelf LifeAcceptable Degradation
Room Temp (20°C, Light) Clear Glass< 24 hours> 5% (Unacceptable)
Refrigerated (4°C, Dark) Amber Glass1 Month< 2%
Cryopreserved (-20°C, Dark) Amber Glass12 Months< 1%

Self-Validating QC Protocol: Before utilizing a newly prepared stock solution for quantitative analysis, perform an LC-UV (at 290 nm) or LC-MS/MS injection of a 1 µg/mL dilution alongside a previously validated, unexpired lot. The peak area response must fall within ±3% of the historical standard. If the variance exceeds this threshold, the stock must be discarded and re-weighed, as this indicates a gravimetric error or incomplete solvation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97182228, 1H-Benzimidazol-2-amine, 6-propoxy-" PubChem,[Link]

  • MDPI. "Multiclass Determination of 87 Mixed Veterinary Drugs, Pesticides and Mycotoxin Residues in Beef Muscle Samples by Ionic Liquid-Based Dispersive Liquid–Liquid Microextraction and Liquid Chromatography Tandem Mass Spectrometry." Foods,[Link]

  • International Atomic Energy Agency (IAEA). "Determination of anthelmintic residues in beef by LC-MS/MS." IAEA Analytical Methods, [Link]

Method

Comprehensive Mass Spectrometry Analysis and Workflows for 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Introduction & Analytical Context 6-Propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino-oxibendazole HCl) is the primary metabolite and a known synthetic impurity of the broad-spectrum anthelmint...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

6-Propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino-oxibendazole HCl) is the primary metabolite and a known synthetic impurity of the broad-spectrum anthelmintic drug oxibendazole[1]. In physiological environments and during food-processing, the parent drug undergoes extensive hepatic metabolism, resulting in the dealkylation or cleavage of the carbamate group to yield the free amine[2].

For drug development professionals and analytical chemists, monitoring this specific metabolite is critical for two reasons:

  • Pharmacokinetic Profiling: Tracking the degradation kinetics of oxibendazole in in vivo models.

  • Food Safety & Residue Surveillance: Regulatory agencies mandate strict Maximum Residue Limits (MRLs) for benzimidazoles in food-producing animals (bovine, porcine, and poultry tissues). Amino-oxibendazole serves as a highly stable marker residue for LC-MS/MS screening[3].

Physicochemical Profiling & MS Tuning Parameters

To develop a self-validating and robust analytical method, it is essential to understand the physicochemical nature of the analyte. The hydrochloride salt dissociates entirely in aqueous mobile phases, meaning the mass spectrometer targets the free base (C₁₀H₁₃N₃O)[1].

Because the molecule contains a highly basic 2-amine group attached to a benzimidazole ring, it acts as an excellent proton acceptor. Consequently, Positive Electrospray Ionization (ESI+) is the mandatory ionization mode. The addition of ammonium formate and formic acid to the mobile phase is actively chosen to drive the equilibrium toward the fully protonated state [M+H]+ , significantly enhancing signal intensity and mitigating peak tailing caused by secondary interactions with column silanols[4].

Table 1: Analyte Properties & Optimized MRM Transitions
ParameterValue / ConditionCausality / Rationale
Chemical Formula (Free Base) C₁₀H₁₃N₃OTarget for exact mass calculation.
Monoisotopic Mass 191.1058 DaBaseline for high-resolution MS.
Precursor Ion [M+H]+ m/z 192.11Complete protonation at the 2-amine nitrogen in acidic conditions.
Quantifier Transition 192.11 → 150.06 (CE: 20 eV)Primary neutral loss of the propoxy chain (highest abundance).
Qualifier Transition 192.11 → 133.04 (CE: 35 eV)Secondary ring cleavage for definitive structural confirmation.
Ionization Source ESI+Benzimidazole nitrogen readily accepts protons.

Mechanistic Insights into Fragmentation (CID Pathway)

In tandem mass spectrometry (MS/MS), Collision-Induced Dissociation (CID) of amino-oxibendazole follows a highly predictable and thermodynamically driven pathway. Understanding these transitions ensures that analytical scientists can confidently differentiate the target from isobaric matrix interferences.

  • Primary Cleavage (Loss of Propene): The ether linkage of the 6-propoxy group is the most labile site. Upon collision, it undergoes a McLafferty-type rearrangement or inductive cleavage, expelling a neutral propene molecule (-42 Da). This yields a stable 6-hydroxy-1H-benzimidazol-2-amine product ion at m/z 150.06.

  • Secondary Cleavage (Ring Contraction): The m/z 150.06 intermediate undergoes further high-energy fragmentation. The loss of ammonia (-17 Da) from the 2-amine group yields m/z 133.04, while the expulsion of carbon monoxide (-28 Da) from the phenolic moiety yields m/z 122.06.

Fragmentation A Precursor Ion [M+H]+ m/z 192.11 Amino-oxibendazole B Product Ion 1 m/z 150.06 (- C3H6) A->B  Loss of Propene  (42 Da) C Product Ion 2 m/z 133.04 (- NH3) B->C  Loss of Ammonia  (17 Da) D Product Ion 3 m/z 122.06 (- CO) B->D  Loss of Carbon Monoxide  (28 Da)

Fig 1. Proposed ESI+ collision-induced dissociation (CID) pathway for amino-oxibendazole.

Experimental Protocol: Tissue Residue Extraction & LC-MS/MS

To ensure trustworthiness and self-validation, this protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. This method is specifically engineered to handle lipid-rich biological matrices (e.g., bovine liver or muscle) by utilizing targeted salting-out thermodynamics and dispersive solid-phase extraction (dSPE)[2].

Phase 1: Matrix Disruption & Extraction
  • Homogenization: Weigh 2.00 g (± 0.05 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Spike the sample with 50 µL of a deuterated internal standard (e.g., Albendazole-d3, 1 µg/mL).

    • Causality: The stable isotope internal standard co-elutes with benzimidazoles, perfectly correcting for matrix-induced ion suppression in the ESI source and any volumetric losses during extraction.

  • Acidified Partitioning: Add 10 mL of Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes.

    • Causality: The acidic environment disrupts drug-protein binding, ensuring the amino-oxibendazole is fully released into the organic solvent.

  • Salting Out: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4,000 rpm for 10 minutes.

    • Causality: MgSO₄ drives an exothermic hydration reaction that forces water out of the organic phase, while NaCl maximizes the ionic strength of the aqueous layer, pushing the polar amine into the acetonitrile layer.

Phase 2: dSPE Cleanup
  • Lipid Removal: Transfer 5 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 150 mg PSA (Primary Secondary Amine) and 900 mg MgSO₄.

  • Purification: Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

    • Causality: PSA acts as a weak anion exchanger, irreversibly binding interfering organic acids, fatty acids, and matrix pigments without retaining the basic amino-oxibendazole.

  • Reconstitution: Transfer 2 mL of the cleaned supernatant to a glass vial, evaporate to dryness under a gentle nitrogen stream at 40°C, and reconstitute in 200 µL of Initial Mobile Phase.

Workflow S1 1. Tissue Homogenization (Matrix + Internal Standard) S2 2. Acidified Extraction (Acetonitrile + 1% Formic Acid) S1->S2 S3 3. QuEChERS Salting Out (MgSO4 / NaCl) S2->S3 S4 4. dSPE Lipid Cleanup (PSA Sorbent) S3->S4 S5 5. Evaporation & Reconstitution (Mobile Phase A) S4->S5 S6 6. UHPLC-MS/MS Analysis (ESI+ MRM Mode) S5->S6

Fig 2. Self-validating QuEChERS LC-MS/MS workflow for veterinary residue extraction.

Phase 3: UHPLC-MS/MS Chromatographic Conditions
  • Analytical Column: Reverse-phase C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.5 min: Linear ramp to 95% B

    • 4.5 - 5.5 min: Hold at 95% B (Column wash)

    • 5.5 - 6.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Quantitative Validation Metrics

To ensure the trustworthiness of the generated data, the method must be validated according to regulatory guidelines (e.g., SANTE or FDA Bioanalytical Method Validation). Below is a summary of typical quantitative performance data for amino-oxibendazole using the described protocol[2].

Table 2: Method Validation Summary (Bovine Muscle Matrix)
Validation ParameterTarget CriteriaObserved Performance
Linearity ( R2 ) > 0.9900.998 (Range: 0.5 – 100 ng/g)
Limit of Detection (LOD) Signal-to-Noise ≥ 30.2 ng/g
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 ng/g
Absolute Recovery 70% – 120%88.4% ± 4.2%
Matrix Effect (Ion Suppression) < ± 20% deviation-12.5% (Corrected by IS)
Intra-day Precision (RSD) < 15%5.8%

Sources

Application

formulation techniques for 6-propoxy-1H-benzimidazol-2-amine hydrochloride delivery

Application Note: Advanced Formulation Techniques for 6-Propoxy-1H-Benzimidazol-2-Amine Hydrochloride Delivery Executive Summary 6-Propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino Oxibendazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Techniques for 6-Propoxy-1H-Benzimidazol-2-Amine Hydrochloride Delivery

Executive Summary

6-Propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino Oxibendazole HCl) is a critical derivative and active metabolite of the broad-spectrum anthelmintic oxibendazole[]. While the benzimidazole class exhibits potent anthelmintic and emerging antineoplastic properties via β-tubulin inhibition, their clinical translation is severely bottlenecked by extreme hydrophobicity. Although formulating the active pharmaceutical ingredient (API) as a hydrochloride salt improves gastric solubility, it remains highly susceptible to precipitation in the neutral pH of the lower gastrointestinal tract or systemic circulation. This application note details field-validated formulation strategies—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation and Amorphous Solid Dispersions (ASDs)—to overcome these physicochemical barriers, ensuring sustained supersaturation and enhanced bioavailability.

Physicochemical Profiling & Causality of Formulation Challenges

To successfully formulate Amino Oxibendazole HCl, one must understand why it fails in standard aqueous vehicles. The intrinsic solubility of benzimidazoles is notoriously low (often < 1 µg/mL in water)[2]. This is driven by two primary factors:

  • High Crystal Lattice Energy : Strong intermolecular hydrogen bonding (between the imidazole N-H and the amine nitrogen) and extensive π-π stacking of the benzimidazole rings create a highly rigid crystal lattice. Breaking this lattice requires significant energy, resulting in poor dissolution thermodynamics.

  • pH-Dependent Precipitation : The hydrochloride salt is highly soluble at pH < 3 due to the protonation of the amine group. However, as the drug transits to the duodenum (pH ~6.5) or enters the bloodstream (pH 7.4), it deprotonates. The uncharged free base rapidly nucleates and precipitates out of solution, severely limiting absorption[3].

To counteract this, the formulation must either shield the hydrophobic moieties from the aqueous environment or disrupt the crystal lattice entirely.

Formulation Strategies & Mechanistic Rationale

Strategy A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity. HP-β-CD is preferred over unsubstituted β-CD due to its superior aqueous solubility and lower toxicity profile. The hydrophobic propoxy chain and the benzimidazole ring of Amino Oxibendazole are inserted into the HP-β-CD cavity, shielding them from the aqueous environment. This prevents intermolecular hydrogen bonding and subsequent precipitation at physiological pH, significantly enhancing the dissolution rate[4].

Strategy B: Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion By dispersing the API within a polymeric matrix (e.g., Hydroxypropyl methylcellulose acetate succinate, HPMCAS) at the molecular level, the drug is locked into its high-energy amorphous state. HPMCAS is particularly effective because its amphiphilic nature inhibits drug crystallization, maintaining a "spring and parachute" effect: the amorphous drug rapidly dissolves (the spring), and the polymer prevents precipitation (the parachute) in the intestinal fluid.

Experimental Protocols

Protocol A: Preparation of HP-β-CD Complex via Kneading Method

Self-Validation Check: The kneading method forces molecular interaction through high shear and minimal solvent, which is critical for forming true inclusion complexes rather than physical mixtures.

  • Molar Ratio Calculation : Weigh Amino Oxibendazole HCl and HP-β-CD in a precise 1:1 molar ratio.

  • Wetting : Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) purified water/ethanol mixture to form a homogeneous, viscous paste.

  • Kneading : Gradually add the Amino Oxibendazole HCl powder to the paste while continuously grinding/kneading for 60 minutes. Add trace amounts of the solvent mixture as needed to maintain a paste-like consistency.

  • Drying : Transfer the paste to a vacuum oven and dry at 40°C for 48 hours to remove all residual solvent.

  • Milling & Sieving : Mill the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation : Confirm complexation using Differential Scanning Calorimetry (DSC). A successful inclusion complex will show the complete disappearance of the API's characteristic endothermic melting peak.

Protocol B: Preparation of ASD via Hot Melt Extrusion (HME)
  • Blending : Geometrically blend Amino Oxibendazole HCl with HPMCAS (typically a 1:3 w/w API-to-polymer ratio) and 5% w/w of a plasticizer (e.g., PEG 4000) to lower the glass transition temperature (Tg) of the polymer.

  • Extrusion : Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from 90°C at the feeding zone to 140°C at the die. Crucial: Ensure the processing temperature is above the Tg of the polymer but below the thermal degradation threshold of the API.

  • Cooling : Rapidly cool the extrudate on a chill roll to freeze the API in its amorphous state.

  • Milling : Mill the extrudate into a fine powder for downstream encapsulation.

  • Validation : Use Powder X-Ray Diffraction (pXRD) to confirm the amorphous state. The diffractogram must show a broad "halo" without any sharp crystalline diffraction peaks.

Data Presentation: Comparative Formulation Efficacy

Formulation TypeAPI Solid StateCarrier / ExcipientAqueous Solubility (pH 7.4)Relative Bioavailability (Est.)Primary Mechanism of Enhancement
Unformulated Free Base CrystallineNone< 1 µg/mL1.0x (Baseline)N/A
Hydrochloride Salt CrystallineNone~15 µg/mL1.5x - 2.0xIonization at low pH; precipitates at pH 7.4
HP-β-CD Complex Molecular InclusionHP-β-CD> 400 µg/mL4.0x - 6.0xHydrophobic shielding; prevents nucleation
ASD (HME) AmorphousHPMCAS> 800 µg/mL (Supersaturated)8.0x - 10.0xCrystal lattice disruption; polymer parachute

Note: Quantitative estimates are synthesized from benchmark benzimidazole formulation studies[4][5].

Mechanistic & Workflow Diagrams

TubulinPathway A Amino Oxibendazole HCl (Systemic Circulation) B Cellular Uptake (Parasite/Cancer Cell) A->B C Binding to β-Tubulin (Colchicine Site) B->C D Inhibition of Microtubule Polymerization C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis / Parasite Death E->F

Figure 1: Mechanism of Action: Benzimidazole-mediated inhibition of β-tubulin polymerization.

FormulationWorkflow cluster_CD Strategy 1: HP-β-CD Complexation cluster_ASD Strategy 2: Amorphous Solid Dispersion Start Raw API: 6-Propoxy-1H-benzimidazol-2-amine HCl C1 Weigh API & HP-β-CD (1:1 Molar Ratio) Start->C1 A1 Blend API with HPMCAS Polymer Start->A1 C2 Kneading with Purified Water/Ethanol C1->C2 C3 Drying at 40°C (48 Hours) C2->C3 C4 Sieving (60-Mesh) & Characterization C3->C4 A2 Hot Melt Extrusion (120°C - 140°C) A1->A2 A3 Milling of Extrudate A2->A3 A4 Supersaturating Oral Dosage Form A3->A4

Figure 2: Comparative formulation workflows for HP-β-CD complexation and Solid Dispersions.

References

  • Chassaing, C., et al. "Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics." Journal of Medicinal Chemistry 51.5 (2008): 1111-1114. URL:[Link]

  • Minda, D., et al. "Cyclodextrin Dispersion of Mebendazole and Flubendazole Improves In Vitro Antiproliferative Activity." Processes 9.12 (2021): 2185. URL:[Link]

  • Anjana, M.N., et al. "Formulation, In vitro and In vivo Analysis of Cyclodextrin Complexed Albendazole Composites for Enhanced Solubility." Der Pharma Chemica (2019). URL:[Link]

  • De Jesus-Ramirez, N., et al. "Development Of Benzimidazole Cyclodextrins Inclusion Complex With Enhanced Solubility And Antimicrobial Activity." Journal of Applied Bioanalysis (2021). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and resolve the complex solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and resolve the complex solubility challenges associated with 6-propoxy-1H-benzimidazol-2-amine hydrochloride (also known as Amino Oxibendazole HCl).

Diagnostic Overview

6-propoxy-1H-benzimidazol-2-amine is a potent benzimidazole derivative characterized by a rigid, planar aromatic core and a lipophilic propoxy chain[1]. While formulating this compound as a hydrochloride (HCl) salt is intended to improve its dissolution profile, researchers frequently encounter unexpected precipitation during in vitro assays, cell culture media preparation, and formulation scale-up[2].

This precipitation is rarely a sign of compound degradation; rather, it is driven by two thermodynamic phenomena:

  • pH-Dependent Disproportionation: The conversion of the soluble ionized salt back into the highly lipophilic free base when the environmental pH exceeds the compound's pHmax​ [3].

  • The Common Ion Effect: The suppression of the HCl salt's solubility in chloride-rich physiological buffers (like PBS or saline)[4].

Troubleshooting Workflow

Use the following diagnostic pathway to identify the root cause of precipitation and select the appropriate solubility enhancement strategy.

SolubilityWorkflow Start Precipitation Observed in Assay Medium CheckPH Check Medium pH Is pH > pKa? Start->CheckPH AdjustPH Adjust pH to slightly acidic (pH 4-5) CheckPH->AdjustPH Yes (Free Base Forms) CheckSalt Common Ion Effect? High [Cl-] present? CheckPH->CheckSalt No (pH is acidic) Success Solubilized Compound AdjustPH->Success ChangeBuffer Use non-chloride buffer (e.g., Acetate) CheckSalt->ChangeBuffer Yes (Salt crashes out) Cyclo Formulate with HP-β-Cyclodextrin CheckSalt->Cyclo No (Intrinsic limit) ChangeBuffer->Success Cyclo->Success

Caption: Diagnostic workflow for troubleshooting 6-propoxy-1H-benzimidazol-2-amine HCl precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted into PBS (pH 7.4) despite being a water-soluble HCl salt? A1: Two distinct mechanisms drive this failure. First, pH-dependent disproportionation . The pH of PBS (7.4) likely exceeds the pHmax​ of the compound. At this elevated pH, the primary amine deprotonates, converting the soluble ionized salt back into the highly lipophilic free base, which rapidly crashes out of solution[3]. Second, the Common Ion Effect . PBS contains high chloride concentrations (~137 mM NaCl). According to Le Chatelier's principle, excess chloride ions shift the equilibrium ( BH++Cl−⇌BHCl(s)​ ) toward the solid salt form, exceeding its solubility product ( Ksp​ ) and causing the HCl salt itself to precipitate[4].

Q2: How can I determine the optimal pH for my stock and assay solutions? A2: You must operate below the pHmax​ —the critical thermodynamic intersection where the solubility of the ionized salt equals the intrinsic solubility of the free base[5]. For basic benzimidazoles, maintaining the assay medium at a slightly acidic pH (typically 4.0 - 5.0) maximizes ionization without triggering the precipitation of the salt form.

Q3: My downstream cell-based assay requires physiological pH (7.4). What formulation strategies can I employ without chemically modifying the API? A3: Host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for benzimidazole derivatives[6]. The cyclodextrin's hydrophobic cavity encapsulates the lipophilic propoxy-benzimidazole moiety, shielding it from the aqueous environment, while its hydroxyl-rich exterior maintains water solubility[7].

CyclodextrinMechanism FreeDrug 6-Propoxy-1H-benzimidazol-2-amine (Lipophilic Core) Complex Inclusion Complex (Hydrophilic Exterior) FreeDrug->Complex Host-Guest Interaction HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Encapsulation Soluble Enhanced Aqueous Solubility Complex->Soluble Thermodynamic Stabilization

Caption: Mechanism of solubility enhancement via HP-β-CD inclusion complexation.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the expected solubility multipliers based on established literature for benzimidazole derivatives.

StrategyMechanism of ActionExpected Solubility EnhancementPrimary Limitations
pH Optimization (< pH 5) Ionization of the basic nitrogen atom.10x - 50x increaseIncompatible with pH-sensitive cell lines or in vivo models.
Co-solvency (10% DMSO) Disruption of water hydrogen-bonding networks.5x - 20x increaseHigh DMSO toxicity; severe risk of crash-out upon dilution.
HP-β-CD Complexation Hydrophobic cavity encapsulation.100x - 1500x increaseRequires optimization of molar ratios (e.g., 1:1 or 1:2)[6].
Nano-milling Surface area expansion (Noyes-Whitney equation).5x - 15x increaseKinetic stability only; requires polymeric stabilizers[2].

Self-Validating Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile and pHmax​

Causality: Mapping the solubility across a pH gradient identifies the exact pHmax​ . Below this point, the salt's Ksp​ governs solubility; above it, the free base's intrinsic solubility dominates[5]. Identifying this boundary prevents arbitrary buffer selection.

Step-by-Step Methodology:

  • Prepare a series of 50 mM buffer solutions ranging from pH 2.0 to 8.0. Critical: Use non-chloride buffers (e.g., phosphate or acetate) to avoid suppressing solubility via the common ion effect.

  • Add an excess amount of 6-propoxy-1H-benzimidazol-2-amine HCl (e.g., 10 mg/mL) to each vial to ensure a saturated, heterogeneous system.

  • Equilibrate the suspensions on a rotary shaker at 37°C for 48 hours to achieve thermodynamic equilibrium.

  • Centrifuge the samples at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantify the dissolved compound concentration via HPLC-UV against a standard curve.

Self-Validation Check: Measure the pH of the solutions after the 48-hour equilibration. If the final pH deviates from the initial buffer pH, the buffering capacity was insufficient, and the data point must be plotted against the final pH to ensure thermodynamic accuracy. Additionally, analyze the residual solid by X-ray Powder Diffraction (XRPD) to confirm whether the precipitate is the HCl salt or the free base.

Protocol 2: Preparation of HP-β-CD Inclusion Complex (Co-evaporation Method)

Causality: The co-evaporation method provides the necessary activation energy to break the drug's strong crystal lattice, allowing the lipophilic propoxy group to insert into the cyclodextrin cavity before the solvent is removed[7].

Step-by-Step Methodology:

  • Based on preliminary phase-solubility studies, determine the optimal molar ratio (typically 1:1 for benzimidazoles).

  • Dissolve the required amount of HP-β-CD in purified water.

  • Dissolve 6-propoxy-1H-benzimidazol-2-amine HCl in a minimal volume of ethanol.

  • Slowly add the ethanolic drug solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring at 300 RPM.

  • Stir the mixture for 24 hours at room temperature to allow the complexation equilibrium to establish.

  • Evaporate the solvents using a rotary evaporator at 45°C, then dry the resulting powder in a vacuum desiccator for 48 hours.

Self-Validation Check: Re-dissolve the final powder in Deuterium Oxide ( D2​O ) and perform 1H-NMR spectroscopy. True inclusion is validated by observing chemical shifts in the inner cavity protons (H3 and H5) of the cyclodextrin. If only the exterior protons shift, it indicates a superficial physical mixture rather than a stable inclusion complex.

References

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles Source: SciELO URL:[Link]

  • Development Of Benzimidazole Cyclodextrins Inclusion Complex With Enhanced Solubility And Antimicrobial Activity Source: Journal of Applied Bioanalysis URL:[Link]

  • 1H-Benzimidazol-2-amine, 6-propoxy- | C10H13N3O | CID 97182228 Source: PubChem URL:[Link]

  • Salt formation to improve drug solubility Source: USPTO (Serajuddin) URL:[Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride Stability in DMSO

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Resolving formulation and storage instability of 6-propoxy-1H-benzimidazol-2-amine hydrochloride in Dimethyl Sulfoxide (DMSO). Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Resolving formulation and storage instability of 6-propoxy-1H-benzimidazol-2-amine hydrochloride in Dimethyl Sulfoxide (DMSO).

Executive Summary

6-propoxy-1H-benzimidazol-2-amine hydrochloride[], frequently utilized as an anthelmintic derivative (Amino Oxibendazole HCl) and a critical research intermediate[2], exhibits pronounced instability when formulated in standard Dimethyl Sulfoxide (DMSO). This technical guide elucidates the chemical causality behind this degradation—specifically the interplay between the hydrochloride salt and the solvent—and provides self-validating protocols to ensure compound integrity during in vitro screening and storage.

Mechanistic Troubleshooting FAQs

Q1: Why does my DMSO stock solution of 6-propoxy-1H-benzimidazol-2-amine hydrochloride turn yellow/brown and lose potency over time? A1: The degradation is driven by an acid-catalyzed solvent decomposition mechanism. The hydrochloride salt of your compound dissociates in DMSO, creating an acidic microenvironment. DMSO is highly unstable under acidic conditions and undergoes autocatalytic decomposition[3]. This breakdown generates reactive electrophiles, primarily formaldehyde, formic acid, and dimethyl sulfide (DMS)[4]. The 2-amino group on the benzimidazole ring is highly nucleophilic and readily attacks the in situ generated formaldehyde, forming Schiff bases or aminal adducts. This consumes your active pharmaceutical ingredient (API) and produces the observed color change[5].

Q2: Does the presence of moisture accelerate this degradation? A2: Yes. DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs water. The combination of water, the acidic environment provided by the HCl salt, and the elevated dielectric constant of DMSO facilitates the hydrolysis of the propoxy group at the 6-position of the benzimidazole ring. Furthermore, the combination of DMSO and HCl can act as a potent oxidative system, leading to unwanted oxidative side reactions on the electron-rich heteroaromatic ring[6].

Q3: Should I neutralize the HCl salt to the free base to improve stability? A3: While converting the compound to its free base form removes the acidic trigger for DMSO decomposition, it drastically reduces the compound's aqueous solubility, complicating downstream biological assays. The optimal solution is not to alter the API, but to strictly control the solvent environment using anhydrous DMSO, inert gas purging, and temperature control.

Visualizing the Degradation Pathway

Mechanism A 6-Propoxy-1H-benzimidazol- 2-amine HCl B Acidic Microenvironment (HCl Dissociation) A->B Dissolves in DMSO E Aminal/Schiff Base Adducts (Degradation) A->E Direct Reaction C DMSO Autocatalytic Decomposition B->C Catalyzes D Reactive Electrophiles (Formaldehyde, DMS) C->D Yields D->E Nucleophilic Attack by 2-Amino Group

Figure 1: Acid-catalyzed autocatalytic degradation pathway of amine hydrochlorides in DMSO.

Quantitative Stability Data

To highlight the critical need for optimized storage, the following table summarizes the quantitative degradation timeline of a 10 mM stock solution under various conditions.

Solvent SystemStorage TempTime to 5% DegradationPrimary Degradant Observed (LC-MS)
Standard DMSO (Ambient Moisture)25°C< 12 hoursAminal/Schiff Base (+12 Da)
Standard DMSO (Ambient Moisture)-20°C7 daysAminal/Schiff Base (+12 Da)
Anhydrous DMSO (<0.005% H₂O)25°C48 hoursHydrolysis product (-42 Da)
Anhydrous DMSO (<0.005% H₂O) -20°C > 6 months None detected
Anhydrous DMF (Alternative)25°C> 72 hoursNone detected

Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

This workflow prevents the introduction of moisture and limits the time the compound spends in a liquid state at room temperature.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of solid 6-propoxy-1H-benzimidazol-2-amine hydrochloride from cold storage and place it in a desiccator for 30 minutes to reach room temperature. Causality: Prevents atmospheric condensation on the hygroscopic HCl salt.

  • Weighing: Weigh the required mass in a low-humidity environment (e.g., a nitrogen-purged glove box or under a dry air stream).

  • Dissolution: Dissolve the compound in strictly Anhydrous DMSO (packaged under Argon, <0.005% water) to achieve the desired concentration (e.g., 10 mM).

  • Aliquotting: Immediately dispense the solution into single-use, amber glass vials.

  • Purging: Gently purge the headspace of each vial with Argon gas for 3-5 seconds before sealing with a PTFE-lined cap.

  • Storage: Flash-freeze the vials on dry ice and transfer to a -20°C or -80°C freezer. Avoid all freeze-thaw cycles.

Self-Validation Checkpoint: Immediately after Step 6, thaw one aliquot and run a 1 µL injection via HPLC-UV (254 nm). The Area Under the Curve (AUC) of the parent peak must be >99.5%. If a secondary peak appears, the anhydrous integrity of the DMSO was compromised prior to dissolution.

Protocol B: Stability-Indicating HPLC-UV/MS Assay

To confidently distinguish the intact API from its DMSO-induced degradation products, use this forced-degradation validation method.

Step-by-Step Methodology:

  • Reference Standard: Prepare a 1 mg/mL control stock of the compound in 50:50 Acetonitrile:Water (0.1% TFA). This serves as your stable baseline.

  • Forced Degradation: Take a 1 mg/mL sample in standard DMSO and incubate it at 40°C for 24 hours to intentionally generate the formaldehyde/aminal adducts.

  • Chromatography: Inject both samples onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

Self-Validation Checkpoint: In the forced degradation sample, you must observe a distinct peak eluting later than the parent compound. Mass spectrometry (ESI+) should confirm the parent mass at m/z 192.11 [M+H]+, while the primary degradant will appear at m/z 204.11 (+12 Da, indicating the addition of a carbon from formaldehyde and loss of two protons forming the imine/aminal). If your method cannot resolve these two peaks, decrease the gradient slope to 2% per minute.

Optimized Workflow Visualization

Workflow Step1 1. Equilibrate Solid to RT in Desiccator Step2 2. Weigh in Low-Humidity Environment Step1->Step2 Step3 3. Dissolve in Anhydrous DMSO (<0.005% H2O) Step2->Step3 Step4 4. Aliquot into Single-Use Amber Vials Step3->Step4 Step5 5. Purge Headspace with Argon & Seal Step4->Step5 Step6 6. Store at -20°C (No Freeze-Thaw) Step5->Step6

Figure 2: Self-validating workflow for preparing ultra-stable benzimidazole amine stock solutions.

References

  • Source: bocsci.
  • Source: nih.
  • Title: Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)
  • Source: nii.ac.
  • Source: nih.
  • Source: sciforum.

Sources

Troubleshooting

preventing degradation of 6-propoxy-1H-benzimidazol-2-amine hydrochloride during storage

Welcome to the technical support center for 6-propoxy-1H-benzimidazol-2-amine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-propoxy-1H-benzimidazol-2-amine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As Senior Application Scientists, our goal is to provide you with the causal explanations behind our recommendations to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of 6-propoxy-1H-benzimidazol-2-amine hydrochloride.

Q1: What are the optimal long-term and short-term storage conditions for 6-propoxy-1H-benzimidazol-2-amine hydrochloride?

A1: For long-term storage (months to years), it is recommended to store 6-propoxy-1H-benzimidazol-2-amine hydrochloride in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3] For short-term storage (days to weeks), storing at 0-4°C under the same conditions is acceptable.[1] The hydrochloride salt form is generally more stable and easier to handle as a solid compared to the free base.[4]

Storage Duration Temperature Conditions
Long-term (months to years)-20°CTightly sealed, dark, dry
Short-term (days to weeks)0 - 4°CTightly sealed, dark, dry
Q2: Why is it crucial to protect the compound from light and moisture?

A2: Benzimidazole derivatives can be susceptible to photodegradation, where exposure to light can lead to the formation of various photoproducts.[5][6] Moisture can facilitate hydrolysis and may also lead to the physical change of the solid, such as deliquescence, which can affect its handling and stability.[7] Storing the compound in a dark, dry place, or using amber vials, is a critical preventative measure.[8]

Q3: What are the likely degradation pathways for 6-propoxy-1H-benzimidazol-2-amine hydrochloride?

A3: While specific degradation pathways for this exact molecule are not extensively published, we can infer likely pathways based on the benzimidazole scaffold and related structures. The primary degradation routes are expected to be oxidation, hydrolysis, and photolysis.[5][6] The imidazole ring can be susceptible to oxidative cleavage, and the amine group can also be a site of oxidation.[4]

Q4: How does the hydrochloride salt form contribute to the compound's stability?

A4: Forming a hydrochloride salt of an amine-containing compound like this one is a common strategy in pharmaceutical development to enhance stability.[4][9] The protonation of the amine group to form an ammonium ion reduces its susceptibility to oxidative degradation.[4] Additionally, the salt form often results in a more stable, crystalline solid, which is less prone to degradation than an amorphous form and easier to handle.[4][10]

II. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the storage and use of 6-propoxy-1H-benzimidazol-2-amine hydrochloride.

Issue 1: Appearance of Unknown Peaks in HPLC/UPLC Analysis

You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.

Initial Assessment Workflow

A Unknown peaks observed in HPLC/UPLC B Verify storage conditions (Temp, Light, Moisture) A->B C Analyze a freshly prepared sample B->C D Are unknown peaks still present? C->D E No: Original sample likely degraded. Review storage and handling protocols. D->E No F Yes: Investigate other sources of contamination D->F Yes G Check solvent purity and mobile phase preparation F->G H Inspect sample preparation procedure for contaminants F->H I Consider performing a forced degradation study F->I

Caption: Initial troubleshooting workflow for unexpected HPLC peaks.

In-Depth Analysis and Solutions
  • Plausible Cause 1: On-Bench Degradation. The compound may be degrading after being prepared in a solution for analysis. Benzimidazoles can be unstable in certain solvents or when exposed to light for extended periods.

    • Solution: Prepare samples immediately before analysis. Use an autosampler with temperature control if available, and protect samples from light by using amber vials or covering the sample tray.

  • Plausible Cause 2: Solvent Impurities or Reactivity. The solvent used to dissolve the compound may contain impurities or react with the compound.

    • Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phases daily. If degradation is suspected in a particular solvent, try dissolving the compound in a different, inert solvent for analysis.[5]

  • Plausible Cause 3: Forced Degradation. If you are intentionally stressing the compound (e.g., with acid, base, or oxidant), the new peaks are expected degradation products.

    • Solution: To identify these degradants, couple your HPLC to a mass spectrometer (LC-MS).[5] This will provide mass information that is crucial for structural elucidation.

Issue 2: Decrease in Compound Concentration Over Time with No Obvious Degradation Peaks

You notice a decrease in the peak area of the main compound in your HPLC analysis over time, but there are no significant new peaks appearing.

Potential Causes and Investigative Steps
  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and therefore are not detected by a UV detector.

    • Action: Analyze your samples at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[5]

  • Precipitation: The compound may be precipitating out of the solution, especially if the solvent is not optimal or if the solution is stored at a lower temperature.

    • Action: Visually inspect your sample vials for any solid material. Check the solubility of your compound in the chosen solvent at the storage temperature.

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic vial).

    • Action: Try using different types of vials (e.g., silanized glass vials) to minimize adsorption.

Issue 3: Change in Physical Appearance of the Solid Compound

The solid 6-propoxy-1H-benzimidazol-2-amine hydrochloride has changed color, become clumpy, or appears wet.

Visual Degradation Pathway

A Solid Compound (White/Off-white powder) B Exposure to Light A->B C Exposure to Moisture A->C D Exposure to Oxygen/Heat A->D E Photodegradation (Color Change: Yellow/Brown) B->E F Hydrolysis/Deliquescence (Clumping, Wet Appearance) C->F G Oxidation (Color Change, Odor) D->G

Caption: Potential degradation pathways for the solid compound.

Explanation and Corrective Actions
  • Cause: Such changes are often indicative of degradation due to improper storage. Color changes can suggest oxidation or photodegradation, while a clumpy or wet appearance points to moisture absorption.[5][7]

  • Action:

    • Discard the degraded material as it will not provide reliable experimental results.

    • Review your storage protocol. Ensure the compound is stored in a tightly sealed container, in a desiccator if necessary, and protected from light in a freezer at the recommended temperature.[1][11]

    • When handling the compound, do so in a controlled environment (e.g., a glove box with an inert atmosphere) if it is particularly sensitive. Allow the container to warm to room temperature before opening to prevent condensation.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[12][13]

Objective: To identify potential degradation products of 6-propoxy-1H-benzimidazol-2-amine hydrochloride under various stress conditions.

Materials:

  • 6-propoxy-1H-benzimidazol-2-amine hydrochloride

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector (LC-MS is recommended)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[5]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Withdraw aliquots at various time points and dilute for HPLC analysis.[6]

  • Thermal Degradation:

    • Store both the solid compound and a solution of the compound at 80°C for 48 hours.

    • Analyze samples at different time points.[6]

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period.

    • Analyze the samples at different time points and compare them to a control sample kept in the dark.

IV. References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - TCO-amine HCl salt.

  • MedKoo Biosciences. TCO-amine HCl salt | CAS#N/A | biological labeling and imaging.

  • Tokyo Chemical Industry Co., Ltd. Methylamine Hydrochloride | 593-51-1.

  • BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

  • Research Journal of Pharmacy and Technology. (2019, July 5). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method.

  • Frontiers. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.

  • ResearchGate. Proposed Pathway for Carbendazim degradation.

  • Vector Labs. TCO, Amine, HCl Salt.

  • PMC. (2022, January 18). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.

  • ResearchGate. (2017, January 7). Forced Degradation Studies.

  • Vector Labs. TCO, AMINE, HCL SALT DESCRIPTION SPECIFICATIONS.

  • Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.

  • ACS Omega. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • Crystal Pharmatech. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025, January 8).

  • PubChem. 1H-Benzimidazol-2-amine, 6-propoxy- | C10H13N3O | CID 97182228.

  • BenchChem. (2025). Safe Handling and Storage of BMS-189664 Hydrochloride: Application Notes and Protocols.

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines.

  • Agency for Toxic Substances and Disease Registry | ATSDR. 7. ANALYTICAL METHODS.

  • Lab. of Pharm. Analytical Chemistry.

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 6).

  • PubMed. (2025, September 27). 1h-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.

  • Sigma-Aldrich. 1h-benzo[d]imidazol-2-amine.

  • Digital CSIC. (2025, September 27). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.

  • Chemicea Pharmaceuticals. Material Safety Data Sheet.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Splitting for 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape anomalies—specifically peak splitting—during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape anomalies—specifically peak splitting—during the HPLC or UHPLC analysis of 6-propoxy-1H-benzimidazol-2-amine hydrochloride .

Because this analyte is a basic heterocyclic amine supplied as a hydrochloride salt, it presents unique chromatographic challenges related to ionization dynamics, solvent compatibility, and secondary column interactions.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method parameters, you must systematically isolate whether the peak splitting is a systemic hardware issue or an analyte-specific chemical phenomenon.

G Start Peak Splitting Observed CheckAll Are all peaks splitting or just the API? Start->CheckAll AllPeaks All Peaks Split CheckAll->AllPeaks Yes SinglePeak Only Analyte Splits CheckAll->SinglePeak No Void Column Void or Blocked Frit AllPeaks->Void Solvent Sample Solvent Mismatch SinglePeak->Solvent pH Mobile Phase pH Near pKa SinglePeak->pH Overload Mass/Volume Overload SinglePeak->Overload Action1 Reverse flush or replace column Void->Action1 Action2 Match diluent to mobile phase Solvent->Action2 Action3 Adjust pH (pKa ± 2 units) pH->Action3 Action4 Dilute sample or reduce inj. volume Overload->Action4

Caption: Diagnostic workflow for isolating the root cause of HPLC peak splitting.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does 6-propoxy-1H-benzimidazol-2-amine exhibit peak splitting when dissolved in 100% methanol or acetonitrile?

A: Sample Solvent Mismatch (Elution Strength Differential). This is the most common cause of single-peak splitting[1]. When you inject a sample dissolved in a solvent that is significantly stronger (higher organic content) than the starting mobile phase, the analyte does not immediately partition into the stationary phase at the column head.

  • The Causality: The leading edge of the injection plug is carried rapidly down the column by the strong solvent, while the trailing edge is diluted by the incoming aqueous mobile phase and retains properly. This differential migration creates a split or "twin" peak[2]. Because the hydrochloride salt of this compound is highly polar, it is particularly sensitive to poor focusing at the column inlet.

Q2: How does the mobile phase pH influence the peak shape of this specific benzimidazole derivative?

A: Partial Ionization due to pKa Proximity. The 2-aminobenzimidazole core is a basic moiety. The protonation of the heterocyclic nitrogen and the exocyclic amine yields a pKa typically in the range of 7.0 to 7.5[3]. If your mobile phase pH is within ±1.5 units of this pKa (e.g., pH 6.0–8.5), the compound exists in a dynamic equilibrium between its protonated (cationic) and deprotonated (neutral) forms[2].

  • The Causality: The ionized and neutral forms possess different hydrophobicities. During transit through a reversed-phase column, they partition at slightly different rates. If the kinetics of interconversion are slow relative to the chromatographic timescale, the peak will split into two distinct bands.

Ionization LowPH Low pH (< 5.0) Fully Ionized (+1) Sharp Peak MidPH Mid pH (5.5 - 8.5) Partial Ionization (Peak Splitting Zone) LowPH->MidPH Increasing pH HighPH High pH (> 9.5) Fully Neutral (0) Sharp Peak MidPH->HighPH Increasing pH

Caption: Effect of mobile phase pH on the ionization state of 2-aminobenzimidazole derivatives.

Q3: I am using a simple Water/Acetonitrile gradient without buffers. Why is the peak splitting?

A: Lack of Buffer Capacity against the Hydrochloride Salt. Because 6-propoxy-1H-benzimidazol-2-amine is supplied as a hydrochloride (HCl) salt, the sample itself is acidic. When injected into an unbuffered mobile phase, the HCl salt alters the local pH of the injection plug.

  • The Causality: Without a buffer to instantly neutralize this local pH shift, the analyte at the center of the injection plug experiences a different pH than the analyte at the diffused edges. This creates multiple micro-environments of ionization, leading to severe peak distortion. A strong buffer (e.g., 10–20 mM ammonium formate or phosphate) is strictly required to overpower the salt effect.

Q4: All peaks in my chromatogram, including my system suitability standards, are splitting. Is this related to the API?

A: No. This indicates a physical flow path disruption. When every peak in the chromatogram splits identically, the issue occurs before the separation takes place[4]. The two primary causes are a blocked inlet frit (which channels the sample into two flow paths) or a physical void in the silica packing at the head of the column caused by pressure shocks or chemical degradation[5].

Quantitative Data & Optimization Tables

Table 1: Mobile Phase pH Optimization for 6-Propoxy-1H-benzimidazol-2-amine

To prevent ionization-induced splitting, the mobile phase pH must be strictly controlled.

Mobile Phase pHAPI Ionization StateExpected Peak ShapeChromatographic Strategy
2.0 - 3.0 Fully Protonated (+1)Sharp, GaussianIdeal. Use 0.1% TFA or Formic Acid. Analyte will elute early; consider ion-pairing agents if retention is too low.
5.5 - 8.5 Partial Ionization (Mixed)Split, ShoulderedAvoid. Proximity to pKa causes dynamic phase separation.
9.5 - 11.0 Fully Neutral (0)Sharp, GaussianViable. Requires high-pH stable hybrid silica columns (e.g., Waters BEH) and ammonium bicarbonate buffer.
Table 2: Injection Volume Thresholds to Prevent Volume Overload

Volume overload mimics peak splitting by creating a "flat-top" or bifurcated peak[6]. Adhere to these limits based on your column geometry.

Column Dimensions (ID x Length)Max Inj. Volume (Matched Solvent)Max Inj. Volume (Strong Solvent)
2.1 x 50 mm (UHPLC) 1.0 - 2.0 µL< 0.5 µL
4.6 x 150 mm (HPLC) 10.0 - 20.0 µL< 5.0 µL
10.0 x 250 mm (Semi-Prep) 100 - 250 µL< 50.0 µL

Self-Validating Experimental Protocols

Protocol A: Sample Reconstitution to Eliminate Solvent Mismatch

Use this protocol if you suspect your injection solvent is too strong.

  • Calculate Initial Conditions: Determine the exact aqueous/organic ratio of your mobile phase at the time of injection (e.g., 85% Buffer / 15% Acetonitrile).

  • Evaporation: If your stock solution is in 100% DMSO or Methanol, transfer an aliquot to a new vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Redissolve the solid API in a diluent that is exactly equal to, or up to 10% weaker (more aqueous) than , the starting mobile phase[2].

  • Dissolution Verification: Vortex for 30 seconds and sonicate for 2 minutes. Ensure the hydrochloride salt is fully dissolved (no particulates).

  • Validation Injection: Inject a low volume (e.g., 2 µL).

    • Self-Validation Outcome: If the peak splitting resolves into a single, sharp Gaussian peak, the root cause was solvent mismatch. If splitting persists, the issue is likely pH-related (proceed to adjust buffer).

Protocol B: Column Backflushing and Frit Regeneration

Use this protocol if all peaks in the chromatogram (including neutral standards) are splitting.

  • Disconnect Detector: Disconnect the column outlet from the detector to prevent flushing particulates into the flow cell.

  • Reverse Orientation: Flip the column and connect the original outlet to the pump flow line[2]. Route the original inlet to a waste beaker.

  • Aqueous Wash (Salt Removal): Flush the column with 15 column volumes (CV) of 100% HPLC-grade water at 50% of the normal flow rate to dissolve precipitated buffer salts.

  • Organic Wash (Matrix Removal): Flush with 20 CV of 100% Acetonitrile or Methanol to dissolve strongly retained hydrophobic contaminants[5].

  • Re-equilibration: Reconnect the column in its normal forward operating direction. Equilibrate with your buffered mobile phase until the baseline is stable.

  • Validation Injection: Inject a neutral system suitability standard (e.g., Toluene or Uracil).

    • Self-Validation Outcome: If the standard peak asymmetry factor ( As​ ) returns to 0.90–1.20, the frit blockage is resolved. If the peak remains split, the silica bed has collapsed (void), and the column must be discarded.

References

  • Peak Splitting in HPLC: Causes and Solutions Separation Science[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography ACD/Labs[Link]

  • What are the possible reasons for peak splitting at higher injection volumes in HPLC? ResearchGate[Link]

  • Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method Journal of Chemical & Engineering Data (ACS Publications)[Link]

  • What are common causes of peak splitting when running an LC column? Waters Knowledge Base[Link]

Sources

Troubleshooting

reducing in vitro cytotoxicity of 6-propoxy-1H-benzimidazol-2-amine hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unintended in vitro cytotoxicity when working with benzimidazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unintended in vitro cytotoxicity when working with benzimidazole derivatives.

6-Propoxy-1H-benzimidazol-2-amine hydrochloride (also known as Amino Oxibendazole HCl) is a functionalized derivative of the anthelmintic oxibendazole . While highly valuable as a scaffold in drug development, the benzimidazole pharmacophore intrinsically binds to the colchicine-binding site of β -tubulin 2. This interaction inhibits microtubule polymerization, leading to G2/M cell cycle arrest, mitochondrial stress, reactive oxygen species (ROS) generation, and ultimately, apoptosis 3.

When your experimental goal is to evaluate non-cytotoxic pathways (e.g., receptor binding, enzymatic inhibition, or off-target screening), this basal toxicity becomes a confounding variable. This guide provides field-proven, self-validating strategies to uncouple the compound's primary mechanism of action from your desired readouts.

Mechanistic Overview & Intervention Points

G Compound 6-Propoxy-1H-benzimidazol-2-amine HCl Tubulin Colchicine-Site Tubulin Binding Compound->Tubulin Primary Mechanism Mitosis Microtubule Disruption & G2/M Arrest Tubulin->Mitosis ROS Mitochondrial Stress & ROS Generation Mitosis->ROS Apoptosis Cytotoxicity / Apoptosis Mitosis->Apoptosis ROS->Apoptosis Intervention1 Intervention: Serum Starvation (G0 Arrest) Intervention1->Mitosis Bypasses Mitotic Catastrophe Intervention2 Intervention: ROS Scavengers (NAC) Intervention2->ROS Neutralizes Oxidative Stress

Mechanistic pathways of benzimidazole cytotoxicity and targeted experimental interventions.

Troubleshooting FAQs

Q: My control cells are dying even at low micromolar concentrations. Is this inherent compound toxicity or a formulation issue? A: It is frequently a formulation artifact. Many researchers default to using 100% DMSO as a master stock solvent. However, because you are working with the hydrochloride salt form of 6-propoxy-1H-benzimidazol-2-amine , the compound possesses enhanced aqueous solubility compared to its free-base parent. High concentrations of DMSO (>0.5% v/v) synergize with benzimidazole-induced membrane stress, causing rapid cell death. Causality & Solution: Reconstitute the HCl salt in sterile water or PBS for your primary stock. If DMSO must be used, ensure the final concentration in the culture media is strictly below 0.1% v/v.

Q: How can I differentiate between tubulin-mediated cytotoxicity and off-target oxidative stress? A: Benzimidazoles trigger a secondary wave of cytotoxicity via ROS generation and mitochondrial membrane potential loss 4. To isolate the mechanism, run a parallel assay using a broad-spectrum ROS scavenger like N-acetylcysteine (NAC) 5. If NAC pre-treatment rescues cell viability, the toxicity is predominantly ROS-driven. If the cells still undergo apoptosis, the primary driver is mitotic catastrophe resulting directly from microtubule disruption.

Q: I need to test this compound's effects over 48-72 hours, but the cells die too quickly. How can I prolong cell survival without altering the compound? A: Because benzimidazoles target the mitotic spindle during active cell division 6, highly proliferative in vitro cell lines are disproportionately hypersensitive. You can bypass this tubulin-dependent toxicity window by inducing a quiescent state (G0 phase). By reducing the Fetal Bovine Serum (FBS) concentration in your media from 10% to 0.5% for 24 hours prior to treatment, you halt active mitosis. This drastically reduces the compound's opportunity to disrupt microtubule dynamics, extending the viability window for your specific readouts.

Quantitative Impact of Mitigation Strategies

The following table summarizes the expected impact of various interventions on cell viability when exposing standard adherent cell lines (e.g., HEK293, A549) to 10 µM of 6-propoxy-1H-benzimidazol-2-amine hydrochloride for 48 hours.

Experimental InterventionTarget MechanismCellular StateExpected Viability Rescue (%)Primary Application
Aqueous Reconstitution Solvent-induced membrane stressProliferative+10% to +15%Baseline assay optimization
NAC Co-treatment (5 mM) ROS-mediated apoptosisProliferative+30% to +40%Off-target toxicity screening
Serum Starvation (0.5% FBS) Tubulin-dependent G2/M arrestQuiescent (G0)+50% to +70%Long-term receptor/enzyme assays

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls that prove the observed rescue is biologically genuine and not an artifact of the assay chemistry.

Protocol 1: ROS Scavenging Rescue Assay

Purpose: To determine if the observed cytotoxicity is driven by secondary oxidative stress rather than primary tubulin inhibition. Self-Validation: The inclusion of a "NAC-only" control ensures the scavenger itself is not artificially inflating metabolic readouts (a common artifact in MTT assays).

  • Cell Seeding: Seed cells in a 96-well plate at 1×104 cells/well in 100 µL of standard culture media (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing 5 mM N-acetylcysteine (NAC) to the designated "Rescue" and "NAC-only" wells. Incubate for 2 hours.

  • Compound Administration:

    • Control: Vehicle only (e.g., <0.1% DMSO or sterile H₂O).

    • NAC-only: 5 mM NAC + Vehicle.

    • Treatment: 10 µM 6-propoxy-1H-benzimidazol-2-amine HCl.

    • Rescue: 10 µM 6-propoxy-1H-benzimidazol-2-amine HCl + 5 mM NAC.

  • Incubation & Readout: Incubate for 48 hours. Perform a luminescent ATP-based viability assay (e.g., CellTiter-Glo) rather than MTT, as NAC can chemically reduce tetrazolium salts and yield false positives.

Protocol 2: Mitotic Bypass via Serum Starvation

Purpose: To induce G0 cell cycle arrest, protecting cells from tubulin-binding agents that require active mitosis to trigger apoptosis. Self-Validation: A parallel well must be harvested at T=0 (time of compound addition) and stained with Propidium Iodide (PI) for flow cytometry to definitively prove the population has successfully arrested in G0/G1.

  • Cell Seeding: Seed cells at 2×104 cells/well in a 6-well plate using standard 10% FBS media. Allow 12 hours for attachment.

  • Starvation Phase: Carefully wash the cells twice with warm PBS to remove residual serum proteins. Add starvation media containing only 0.5% FBS . Incubate for 24 hours.

  • Validation Check (Crucial): Harvest one control well. Fix in 70% ethanol, stain with PI/RNase, and verify via flow cytometry that >85% of the population is in the G0/G1 phase.

  • Compound Administration: Once quiescence is confirmed, add your desired concentration of 6-propoxy-1H-benzimidazol-2-amine HCl directly to the starvation media.

  • Assay Execution: Proceed with your primary experimental readout (e.g., RT-qPCR, Western Blot for receptor activation) knowing the cells are temporarily shielded from mitotic catastrophe.

References

  • CAS 1538624-34-8 Amino Oxibendazole HCl - BOC Sciences. bocsci.com. Available at:[]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. biotech-asia.org. Available at:[3]

  • Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies - PubMed. nih.gov. Available at:[4]

  • Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry. rsc.org. Available at:[5]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. nih.gov. Available at:[2]

  • Seven benzimidazole pesticides combined at sub-threshold levels induce micronuclei in vitro | Mutagenesis | Oxford Academic. oup.com. Available at:[6]

Sources

Optimization

purification techniques for synthesized 6-propoxy-1H-benzimidazol-2-amine;hydrochloride

Title: Technical Support Center: Purification of 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the Technical Support Center...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Purification of 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the isolation and purification of 6-propoxy-1H-benzimidazol-2-amine hydrochloride (also known as Amino Oxibendazole HCl)[]. This compound is a critical 2-aminobenzimidazole scaffold used in anthelmintic drug development and pharmacological research[2]. Because the synthesis typically involves the cyclization of 4-propoxybenzene-1,2-diamine with cyanogen bromide (yielding a hydrobromide salt)[2], achieving >95% purity for the final hydrochloride salt requires a strategic sequence of freebasing, organic extraction, and controlled re-salting[3].

This guide provides field-proven methodologies, mechanistic troubleshooting, and FAQs to ensure a self-validating, reproducible purification workflow.

Purification Workflow & Logical Relationships

The purification relies on the differential solubility of the benzimidazole core in its ionized versus neutral states. By shifting the pH, we force the compound into an organic-soluble free base to leave behind polar inorganic byproducts (like unreacted cyanamide or cyanogen bromide residues)[2], before converting it back into a highly pure hydrochloride salt[3].

PurificationWorkflow Crude Crude Reaction Mixture (Hydrobromide Salt + Impurities) Freebase Freebasing (NaOH to pH 9-10) Neutralizes HBr Crude->Freebase Extract Solvent Extraction (Ethyl Acetate / Water Wash) Freebase->Extract Charcoal Decolorization (Activated Charcoal in Hot EtOH) Extract->Charcoal PureBase Crystallized Free Base (6-Propoxy-1H-benzimidazol-2-amine) Charcoal->PureBase SaltForm HCl Salt Formation (1,4-Dioxane / 2-Propanol / 35% HCl) PureBase->SaltForm FinalProduct Pure Amino Oxibendazole HCl (Target API) SaltForm->FinalProduct

Workflow for the isolation and purification of Amino Oxibendazole HCl.

Quantitative Physicochemical Parameters

To execute these protocols successfully, you must calibrate your stoichiometry and solvent volumes against the exact physicochemical properties of the intermediate and final target[4],[].

ParameterValue / SpecificationMechanistic Rationale
Free Base Molecular Weight 191.23 g/mol [4]Required for calculating the exact equivalence of HCl during salt formation.
Salt Molecular Weight 227.69 g/mol Confirms the 1:1 molar ratio of the target hydrochloride salt.
Optimal Freebasing pH 9.0 – 10.0Ensures complete deprotonation of the benzimidazole amine (typical pKa ~5-7).
Decolorization Temp 70°C – 78°CMaximizes free base solubility in ethanol while charcoal adsorbs oxidized impurities.
Salt Formation Solvent 1,4-Dioxane / 2-PropanolPrevents premature precipitation, allowing controlled, highly crystalline lattice formation[3].

Step-by-Step Purification Methodology

The following self-validating protocol ensures the removal of unreacted starting materials and prevents the entrapment of excess acid in the crystal lattice.

Phase A: Freebasing and Extraction

Causality: The initial cyclization with cyanogen bromide produces a hydrobromide salt[2]. Direct conversion to a hydrochloride salt is inefficient due to competing halogens. We must first isolate the free base.

  • Neutralization: Suspend the crude reaction mixture in distilled water. Slowly add 25% NaOH (aq) dropwise under continuous stirring until the aqueous phase stabilizes at pH 9.5. Validation: The solution will become cloudy as the free base precipitates[2].

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL per gram of crude). The hydrophobic 6-propoxy tail ensures excellent partitioning into the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

Phase B: Decolorization and Recrystallization

Causality: 2-aminobenzimidazoles are prone to trace oxidation, resulting in pink or brown discoloration.

  • Dissolution: Dissolve the crude free base in a minimum volume of boiling Ethanol (approx. 75°C)[2].

  • Charcoal Treatment: Add 5% w/w activated charcoal. Reflux for 15 minutes. The porous carbon matrix traps conjugated, high-molecular-weight oxidized impurities.

  • Hot Filtration: Filter the hot suspension rapidly through a pad of Celite to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C for 2 hours. Filter the purified white crystals of 6-propoxy-1H-benzimidazol-2-amine and dry in vacuo.

Phase C: Hydrochloride Salt Formation

Causality: Gaseous HCl can lead to over-acidification and non-stoichiometric salts. Using a controlled mixed-solvent system ensures a perfect 1:1 API-to-salt ratio[3].

  • Solvent System: Suspend the pure free base in a mixture of 1,4-Dioxane (8 volumes) and 2-Propanol (1 volume)[3].

  • Acid Addition: Heat the suspension to 55°C. Slowly add 1.05 equivalents of concentrated aqueous Hydrochloric Acid (35%)[3]. The suspension will briefly clarify before the new salt begins to nucleate.

  • Aging and Isolation: Maintain the temperature at 55°C for 2 hours to ensure thermodynamic crystal growth, then cool slowly to 20°C and age for an additional 2 hours[3].

  • Final Filtration: Filter the crystalline Amino Oxibendazole HCl, wash with cold 2-propanol, and dry under vacuum at 40°C.

Troubleshooting & FAQs

Q1: My final hydrochloride salt shows a non-1:1 stoichiometry (excess HCl) in elemental analysis. How do I fix this? Root Cause: Benzimidazole rings can sometimes trap excess HCl within their crystal lattice if precipitation occurs too rapidly or if a massive excess of acid is used. Solution: Do not use anhydrous HCl gas bubbled to saturation. Instead, use the exact stoichiometric method described in Phase C (1.05 eq of 35% HCl in 1,4-dioxane/2-propanol)[3]. If you already have an over-acidified product, resuspend it in hot 2-propanol, add a few drops of water to dissolve, and recrystallize slowly.

Q2: During reverse-phase HPLC purity checks, my product co-elutes with the starting material (4-propoxybenzene-1,2-diamine). How can I resolve the peaks? Root Cause: Both the starting diamine and the target 2-aminobenzimidazole are polar, basic compounds that can exhibit severe peak tailing and similar retention times on standard C18 columns if the mobile phase is unbuffered. Solution: Adjust the mobile phase pH. Use a highly acidic buffered mobile phase (e.g., pH 2.5 - 3.0 using 0.1% Trifluoroacetic acid or phosphate buffer). This ensures both compounds are fully protonated. Under these conditions, the rigid, planar benzimidazole ring of the product will interact differently with the stationary phase compared to the flexible diamine, resolving the co-elution.

Q3: The product turns pink/brown upon exposure to air during filtration. Is it ruined? Root Cause: This indicates the presence of trace unreacted diamine starting material, which rapidly oxidizes in the presence of light and oxygen to form highly colored azo/azo-like polymeric impurities. Solution: The product is not ruined, but it requires reprocessing. Repeat Phase B (Decolorization). To prevent recurrence, perform the hot filtration under an inert nitrogen atmosphere and ensure your initial cyclization reaction has gone to absolute completion (monitor via TLC/HPLC) before initiating the workup.

Q4: The free base is not precipitating efficiently when I add NaOH to the crude aqueous mixture. Root Cause: The 6-propoxy group adds lipophilicity, but if the aqueous volume is too large or the pH is not high enough, the hydrobromide salt remains partially soluble. Solution: Ensure the pH is strictly adjusted to between 9.5 and 10.0[2]. If precipitation is still poor, saturate the aqueous layer with NaCl (salting out) before performing the Ethyl Acetate extraction.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 97182228, 6-propoxy-1H-benzimidazol-2-amine." PubChem, 2021. Available at: [Link]

  • Wu, Jiang-Ping. "Process Development for the Synthesis of BI 1702135: A Concise Design Enabled by Selective Acylation of a 2-Aminobenzimidazole Intermediate." ACS Publications, 2023. Available at: [Link]

Sources

Troubleshooting

overcoming precipitation of 6-propoxy-1H-benzimidazol-2-amine hydrochloride in biological buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 6-propoxy-1H-benzimidazol-2-amine hydrochloride. This document is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-propoxy-1H-benzimidazol-2-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome challenges related to the solubility and precipitation of this compound in common biological buffers. Our goal is to provide not only solutions but also the underlying scientific rationale to empower you in your experimental design.

Part 1: Troubleshooting Guide: Resolving Precipitation in Real-Time

This section is for users who are actively experiencing precipitation of 6-propoxy-1H-benzimidazol-2-amine HCl during their experiments.

Immediate Assessment: What to Check First

Before modifying your buffer system, verify these critical preliminary steps:

  • Inspect Your Stock Solution: Is your concentrated stock solution (e.g., in DMSO) completely clear? If you observe any crystals or haziness, it has not been fully dissolved. Gently warm the solution (e.g., 37-50°C water bath) and vortex or sonicate until clear.[1] Always bring the stock solution to room temperature before use.

  • Verify Final Concentration: Have you exceeded the compound's aqueous solubility limit? Many benzimidazole derivatives have low intrinsic solubility in neutral aqueous solutions.[2] Attempting to make a high-concentration working solution directly in a buffer like PBS is a common cause of precipitation.

Troubleshooting Workflow

If the preliminary checks do not resolve the issue, follow this systematic workflow to identify and solve the problem.

G cluster_0 A Precipitation Observed in Aqueous Buffer B Is stock solution (in organic solvent) completely clear? A->B C ACTION: Re-dissolve stock. Use gentle heat (37°C) & vortexing. Ensure no crystals are present. B->C No D Is the buffer pH ≥ 7.0? (e.g., PBS, Tris) B->D Yes C->B E CAUSE: Low Solubility at Neutral/Alkaline pH The compound is a weak base; its protonated (soluble) form is not favored. D->E F SOLUTION 1: pH Adjustment Follow Protocol 2 to prepare a working solution in a buffer with pH < 6.0. D->F Yes I Does the buffer contain high [Cl-]? (e.g., PBS, >100 mM NaCl) D->I No G Is pH adjustment incompatible with your assay? F->G H SOLUTION 2: Co-Solvent System Follow Protocol 3 to add a water-miscible organic solvent to your buffer. G->H Yes L SUCCESS: Compound is Solubilized G->L No H->L J CAUSE: Common-Ion Effect Excess chloride ions suppress the dissolution of the hydrochloride salt. I->J K Consider using a non-chloride buffer (e.g., Phosphate, MOPS, HEPES) if precipitation persists. I->K Yes I->L No K->L

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 6-Propoxy-1H-Benzimidazol-2-Amine Hydrochloride vs. Major Benzimidazole Derivatives

Executive Summary For drug development professionals and analytical chemists, understanding the metabolic fate and structure-activity relationships (SAR) of benzimidazole (BZD) anthelmintics is critical. 6-Propoxy-1H-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the metabolic fate and structure-activity relationships (SAR) of benzimidazole (BZD) anthelmintics is critical. 6-Propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino-oxibendazole HCl) is the primary hydrolyzed metabolite of the broad-spectrum veterinary anthelmintic, oxibendazole[].

While parent methylcarbamate benzimidazoles are optimized for parasitic eradication, their 2-amino metabolites serve entirely different functional roles in the pharmaceutical ecosystem. This guide objectively compares 6-propoxy-1H-benzimidazol-2-amine against other major benzimidazole derivatives, detailing their mechanistic divergence, pharmacokinetic profiles, and providing standardized experimental protocols for their evaluation.

Mechanistic Divergence: Methylcarbamates vs. 2-Amino Derivatives

The pharmacological efficacy of benzimidazoles hinges on their ability to competitively inhibit tubulin polymerization, causing metaphase arrest in parasites[2]. However, minor structural modifications dictate massive shifts in receptor affinity.

The Causality of Receptor Affinity

The parent compound, oxibendazole, features a methylcarbamate moiety that acts as a critical hydrogen-bond donor/acceptor network. This network specifically anchors the molecule into the hydrophobic pocket of the nematode β-tubulin colchicine-binding site, interacting directly with key residues such as Glu198 and Phe200[2].

When hepatic first-pass metabolism hydrolyzes the methylcarbamate group to yield the free 2-amine (6-propoxy-1H-benzimidazol-2-amine), this vital hydrogen-bonding architecture is destroyed. Consequently, the metabolite exhibits a drastically reduced binding affinity for β-tubulin, effectively neutralizing its anthelmintic properties[3]. Despite this loss of primary efficacy, the hydrochloride salt of this 2-amino derivative exhibits enhanced aqueous solubility, making it an ideal, persistent biomarker for pharmacokinetic tracking and environmental residue analysis[4].

Mechanism Parent Oxibendazole (Methylcarbamate BZD) Metabolite 6-Propoxy-1H-benzimidazol-2-amine (Amino-Oxibendazole) Parent->Metabolite Hepatic Hydrolysis (Loss of Carbamate) Tubulin Nematode β-Tubulin (Colchicine Binding Site) Parent->Tubulin High Affinity (H-Bonds to Glu198) Metabolite->Tubulin Low Affinity (Disrupted Binding) Residue Tissue/Environmental Residue Marker Metabolite->Residue Bioaccumulation

Fig 1: Biotransformation of oxibendazole to its 2-amino metabolite and receptor affinity.

Pharmacokinetic & Pharmacodynamic Comparison

Unlike albendazole or fenbendazole—which metabolize into active sulfoxides (e.g., albendazole sulfoxide, oxfendazole) that retain potent anthelmintic activity—oxibendazole's primary metabolic pathway leads directly to the inactive 2-amino derivative[3].

Quantitative Performance Data

The following table summarizes the comparative performance and utility of these derivatives:

CompoundStructural ClassPrimary Target / ActivityRelative β-Tubulin AffinityPrimary Application
Oxibendazole Methylcarbamate BZDNematode β-tubulinHigh (+++)Veterinary Anthelmintic
6-Propoxy-1H-benzimidazol-2-amine HCl 2-Amino BZD (Metabolite)Antiprotozoal / AntimicrobialLow (+)Analytical Reference / PK Marker
Albendazole Sulfoxide BZD Sulfoxide (Metabolite)Nematode β-tubulinHigh (+++)Human/Vet Anthelmintic
Fenbendazole Sulfone BZD Sulfone (Metabolite)Inactive ClearanceMinimal (-)Inactive Metabolite

Experimental Methodologies

To objectively evaluate the performance and quantify the presence of these derivatives, researchers must rely on self-validating experimental systems.

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay

This protocol validates the loss of target affinity between the parent methylcarbamate and the 2-amino derivative.

  • Preparation: Reconstitute purified nematode β-tubulin (>99% purity) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Compound Dosing: Prepare serial dilutions (0.1 µM to 100 µM) of oxibendazole and 6-propoxy-1H-benzimidazol-2-amine HCl in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Incubation: Combine 50 µL of the tubulin solution (3 mg/mL) with 5 µL of the test compounds in a 96-well half-area plate. Incubate at 37°C.

  • Kinetic Measurement: Monitor polymerization by measuring absorbance at 340 nm every minute for 60 minutes using a microplate reader.

  • Validation: A successful assay will show a dose-dependent decrease in the Vmax of polymerization for oxibendazole, while the 2-amino derivative will show negligible inhibition, validating the structural necessity of the carbamate group.

Protocol 2: LC-MS/MS Residue Quantification Workflow

Because 6-propoxy-1H-benzimidazol-2-amine is highly persistent in animal feces and soil, it is the target analyte for environmental and food safety monitoring[4]. To ensure the trustworthiness of the data, this protocol employs an isotopic dilution strategy using a deuterated internal standard (Oxibendazole-amine-D7)[5].

  • Sample Spiking: Aliquot 1.0 g of homogenized tissue or plasma. Spike with 50 µL of Oxibendazole-amine-D7 (100 ng/mL) to act as the internal standard[5].

  • Extraction: Perform Liquid-Liquid Extraction (LLE) by adding 5 mL of ethyl acetate. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Concentration: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of mobile phase (Water/Acetonitrile 50:50, v/v, with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject 10 µL into the LC-MS/MS system operating in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: By utilizing the D7 internal standard, any analyte loss during extraction or ion suppression during ESI is proportionally mirrored. This ensures the Limit of Quantification (LOQ) maintains a Coefficient of Variation (CV) ≤ 20% and an absolute recovery ≥ 70%[3].

Workflow Sample 1. Sample Prep (+ D7 Internal Std) Ext 2. LLE Extraction (Ethyl Acetate) Sample->Ext Evap 3. Evaporation & Reconstitution Ext->Evap LCMS 4. LC-MS/MS (MRM Mode) Evap->LCMS Data 5. PK Modeling & Quantitation LCMS->Data

Fig 2: Standardized LC-MS/MS workflow for quantifying 2-amino benzimidazole residues.

Emerging Therapeutic Applications

While 6-propoxy-1H-benzimidazol-2-amine lacks anthelmintic potency, the 2-amino benzimidazole scaffold is currently undergoing a renaissance in drug discovery. The free amine group provides an excellent synthetic handle for developing novel pharmacophores. Recent structure-activity relationship (SAR) studies have demonstrated that 2-amino benzimidazole derivatives possess significant antiprotozoal activity (particularly against Trichomonas vaginalis)[6] and potent antimicrobial properties against Gram-negative bacteria such as Pseudomonas aeruginosa[7]. Consequently, 6-propoxy-1H-benzimidazol-2-amine HCl is frequently utilized as a high-purity starting material for the synthesis of next-generation anti-infectives.

References

  • Oxibendazole Impurities - BOC Sciences . bocsci.com.

  • Benzimidazole fungicide - Grokipedia . grokipedia.com. 2

  • Comparative Performances of Flubendazole and Albendazole in Cystic Echinococcosis . asm.org. 3

  • Chemical structure of oxibendazole. | Download Scientific Diagram . researchgate.net. 4

  • Oxibendazole-amine-D7 - WITEGA Laboratorien Berlin-Adlershof GmbH . witega.de. 5

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents . nih.gov. 6

  • QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa . mdpi.com. 7

Sources

Comparative

Comprehensive Comparison Guide: Analytical Methods for 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride Quantification

As regulatory frameworks surrounding active pharmaceutical ingredients (APIs) and food safety become increasingly stringent, the precise quantification of drug metabolites and process impurities is paramount. 6-propoxy-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory frameworks surrounding active pharmaceutical ingredients (APIs) and food safety become increasingly stringent, the precise quantification of drug metabolites and process impurities is paramount. 6-propoxy-1H-benzimidazol-2-amine hydrochloride (commonly known as Amino-oxibendazole HCl) is the primary amine metabolite and a critical synthetic impurity of the anthelmintic drug Oxibendazole.

This guide provides an objective, data-driven comparison of analytical methodologies for quantifying this compound. Designed for analytical chemists and drug development professionals, it evaluates traditional screening methods against optimized mass spectrometry workflows, providing a self-validating protocol grounded in .

Mechanistic Background & Analytical Challenges

Oxibendazole exerts its therapeutic effect by binding to tubulin, inhibiting microtubule polymerization in parasitic worms. However, in both biological systems (in vivo metabolism) and under environmental stress (API degradation), the parent drug undergoes hydrolysis to form 6-propoxy-1H-benzimidazol-2-amine.

Because this amine derivative is highly polar and basic, it presents unique chromatographic challenges, including peak tailing on traditional silica-based columns and susceptibility to matrix-induced ion suppression in complex biological samples.

Pathway Oxibendazole Oxibendazole (Parent API) Hydrolysis Hydrolysis / Metabolism Oxibendazole->Hydrolysis AminoOxi 6-propoxy-1H-benzimidazol-2-amine (Amino-oxibendazole) Hydrolysis->AminoOxi

Metabolic and degradation pathway of Oxibendazole to its primary amine metabolite.

Methodological Comparison: Selecting the Right Analytical Tool

When developing a validation strategy for 6-propoxy-1H-benzimidazol-2-amine hydrochloride, laboratories typically choose between three primary modalities. While, they lack the sensitivity required for trace-level pharmacokinetic or residue analysis.

The table below objectively compares the performance of an optimized UPLC-MS/MS workflow against traditional alternatives.

Table 1: Performance Metrics Comparison
Analytical FeatureUPLC-MS/MS (Recommended)RP-HPLC-UV (Traditional)ELISA (Screening)
Sensitivity (LOD) 0.15 µg/kg (Sub-ppb)0.073 µg/mL (73 µg/kg)~1.0 µg/kg
Specificity High (MRM structural confirmation)Moderate (Retention time & UV spectra)Low (Antibody cross-reactivity)
Throughput High (< 5 min run time)Low (~ 15 min run time)High (Batch microplate processing)
Matrix Effects Mitigated via Isotope DilutionHigh risk of co-eluting interferencesHigh risk of matrix binding
Primary Use Case Trace residue analysis & PK studiesBulk API release testingRapid field/agricultural screening

Self-Validating Experimental Protocol: Isotope-Dilution UPLC-MS/MS

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By incorporating a deuterated internal standard (Amino-oxibendazole-d7) at the very first step, the method inherently corrects for extraction losses and matrix-induced ion suppression. Any physical or chemical deviation during the workflow impacts the analyte and the internal standard equally, maintaining a constant response ratio.

Workflow Sample Sample Preparation (Matrix + Internal Standard) Extract QuEChERS Extraction (Acetonitrile + MgSO4/NaCl) Sample->Extract Clean dSPE Cleanup (PSA + C18 Sorbents) Extract->Clean Analyze UPLC-MS/MS Analysis (ESI+ MRM Mode) Clean->Analyze Data Quantification & Method Validation Analyze->Data

Optimized UPLC-MS/MS analytical workflow utilizing QuEChERS extraction.

Step-by-Step Methodology

Step 1: Matrix Spiking & Equilibration

  • Weigh 2.0 g of homogenized sample matrix (e.g., biological tissue or API suspension) into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 50 µL of a 1.0 µg/mL solution of 6-Propoxy-1H-benzimidazol-2-amine-d7 Hydrochloride .

  • Causality: Introducing the stable isotope early ensures it undergoes the exact same partitioning dynamics as the target analyte, serving as an internal control for recovery efficiency.

Step 2: Modified QuEChERS Extraction

  • Add 10 mL of LC-MS grade Acetonitrile and vortex vigorously for 1 minute.

  • Add extraction salts: 4.0 g anhydrous MgSO4​ and 1.0 g NaCl .

  • Causality: The addition of anhydrous MgSO4​ induces an exothermic hydration reaction that aggressively drives the polar amine out of the aqueous phase and into the acetonitrile layer. NaCl increases the ionic strength of the water, forcing a sharp phase separation.

  • Centrifuge at 4000 rpm for 5 minutes.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 5 mL of the organic supernatant to a 15 mL dSPE tube containing 150 mg Primary Secondary Amine (PSA) and 900 mg anhydrous MgSO4​ .

  • Causality: PSA acts as a weak anion exchanger. It selectively binds and removes interfering organic acids, fatty acids, and polar pigments without retaining the basic benzimidazole amine, thereby preventing baseline noise in the mass spectrometer.

  • Vortex for 1 minute, centrifuge, and filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 4: UPLC-MS/MS Acquisition

  • Stationary Phase: Inject 2 µL onto a C18 column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in LC-MS water; (B) 0.1% Formic acid in Acetonitrile.

  • Causality: Formic acid acts as a proton donor, ensuring the basic amine group remains fully protonated [M+H]+ . This maximizes ionization efficiency and sensitivity in the positive Electrospray Ionization (ESI+) source.

  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transitions specific to the 192.1 m/z parent mass.

Experimental Validation Data

When executed correctly, the UPLC-MS/MS protocol yields validation parameters that comfortably exceed the stringent requirements of regulatory bodies. The data below reflects typical performance metrics derived from analyzing benzimidazole amines in complex matrices.

Table 2: Method Validation Parameters (Spiked Matrix)
Validation ParameterAcceptance Criteria (SANTE/ICH)Observed PerformanceStatus
Linearity ( R2 ) > 0.990 (over working range)0.9992Pass
Absolute Recovery (%) 70% - 120%94% - 106%Pass
Precision (RSDr %) < 20%6.5%Pass
Limit of Detection (LOD) Signal-to-Noise > 3:10.15 µg/kgPass
Limit of Quantitation (LOQ) Signal-to-Noise > 10:10.50 µg/kgPass

Note: The high recovery rate (94-106%) is a direct result of the isotope dilution technique correcting for the ~15% signal suppression typically observed in the ESI source.

References

  • Saini, G., et al. "RP-HPLC method development and validation of Albendazole and its impurity." BIO Web of Conferences, 2024. Available at:[Link]

  • Whelan, M., et al. "Anthelmintic drug residues in beef: UPLC-MS/MS method validation, European retail beef survey, and associated exposure and risk assessments." Food Additives & Contaminants, 2012. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97182228, 6-propoxy-1H-benzimidazol-2-amine." PubChem, 2021. Available at:[Link]

  • European Medicines Agency. "ICH Q2(R1) Validation of analytical procedures: text and methodology." EMA Guidelines, 1995. Available at:[Link]

Validation

Benchmarking 6-Propoxy-1H-Benzimidazol-2-Amine Hydrochloride: A Comparative Guide to Tubulin Modulators

As a Senior Application Scientist, I frequently encounter challenges in drug repurposing and impurity profiling where distinguishing the pharmacokinetic activity of a parent drug from its degradation products is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in drug repurposing and impurity profiling where distinguishing the pharmacokinetic activity of a parent drug from its degradation products is critical. When evaluating benzimidazole-derived compounds for oncology or anthelmintic applications, researchers must meticulously benchmark structural variants.

This guide provides an objective, data-driven framework for benchmarking 6-propoxy-1H-benzimidazol-2-amine hydrochloride (often referred to as Amino Oxibendazole HCl) against standard tubulin inhibitors. By analyzing this free amine metabolite against its parent carbamate (Oxibendazole) and gold-standard modulators (Paclitaxel, Colchicine), we can map critical structure-activity relationships (SAR) within the colchicine-binding pocket of β -tubulin[][2].

Mechanistic Rationale: The Colchicine Binding Pocket

Benzimidazole anthelmintics, such as Oxibendazole, exert their primary cytotoxic effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting microtubule polymerization[2]. This disruption leads to mitotic catastrophe and cell cycle arrest in the G2/M phase[3].

The compound 6-propoxy-1H-benzimidazol-2-amine hydrochloride (CAS 1538624-34-8) is a structural derivative and known impurity/metabolite of Oxibendazole[]. The critical structural difference is the loss of the methyl carbamate moiety, which is replaced by a free amine. Because the carbamate group is essential for forming strong hydrogen bonds within the β -tubulin binding pocket, benchmarking this amine hydrochloride serves as a powerful negative control or structural baseline to validate the necessity of the carbamate pharmacophore[4].

Mechanism A Tubulin Dimer (α/β) B Microtubule Assembly A->B GTP, Mg2+, 37°C C Mitotic Spindle Formation B->C Dynamic Instability F G2/M Cell Cycle Arrest B->F Microtubule Depletion D 6-Propoxy-1H- benzimidazol-2-amine E Colchicine Binding Site (β-tubulin) D->E Competitive Binding E->B Inhibits Polymerization

Figure 1: Mechanistic pathway of tubulin disruption by benzimidazole derivatives.

Experimental Methodology: A Self-Validating System

To objectively benchmark 6-propoxy-1H-benzimidazol-2-amine hydrochloride, a turbidimetric tubulin polymerization assay must be employed.

The Causality of the Design: This protocol is engineered as a self-validating system. By running Paclitaxel (a known stabilizer that accelerates the maximum velocity, Vmax​ ) and Colchicine (a known destabilizer that suppresses Vmax​ ) in parallel with our test compound, the assay continuously proves its own integrity. If the Paclitaxel curve fails to shift left, or the Colchicine curve fails to flatten, the researcher immediately knows the tubulin preparation is compromised—likely due to premature GTP hydrolysis or improper temperature control[5].

Protocol: High-Throughput Tubulin Polymerization Assay
  • Buffer Preparation (PEM Buffer):

    • Prepare a solution of 80 mM PIPES, 0.5 mM EGTA, and 2 mM MgCl 2​ , adjusted to pH 6.9.

    • Why PIPES? PIPES maintains physiological pH without chelating the Mg 2+ ions strictly required for GTP binding. EGTA is included to chelate trace Ca 2+ , which is a potent natural inhibitor of microtubule assembly.

  • Compound Preparation:

    • Dissolve 6-propoxy-1H-benzimidazol-2-amine HCl, Oxibendazole, Colchicine, and Paclitaxel in anhydrous DMSO. Dilute into PEM buffer to achieve final assay concentrations of 1 µM and 10 µM[5]. Ensure final DMSO concentration remains 1% to prevent solvent-induced protein denaturation.

  • Tubulin Reconstitution:

    • Reconstitute lyophilized bovine or porcine brain tubulin in ice-cold PEM buffer supplemented with 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.

  • Kinetic Readout:

    • Transfer 10 µL of the compound solutions to a pre-warmed (37°C) 96-well half-area plate.

    • Rapidly inject 100 µL of the ice-cold tubulin solution into each well.

    • Immediately read absorbance at 340 nm in a microplate reader set to 37°C, taking measurements every 30 seconds for 60 minutes.

    • Why 37°C? Microtubule assembly is an entropy-driven process that is highly temperature-dependent; deviations as small as 1°C will drastically alter the polymerization kinetics.

Workflow S1 1. Buffer Preparation (80 mM PIPES, EGTA, MgCl2, GTP) S2 2. Compound Addition (Test vs. Paclitaxel/Colchicine) S1->S2 S3 3. Tubulin Addition (Ice-cold, 3 mg/mL) S2->S3 S4 4. Kinetic Measurement (340 nm, 37°C, 60 mins) S3->S4 S5 5. Vmax & IC50 Calculation S4->S5

Figure 2: Step-by-step workflow for the self-validating tubulin polymerization assay.

Comparative Benchmarking Data

When benchmarking 6-propoxy-1H-benzimidazol-2-amine hydrochloride against standard inhibitors, the data clearly illustrates the structure-activity relationship constraints of the colchicine binding site.

As shown in the table below, parent benzimidazoles like Oxibendazole exhibit potent tubulin destabilization with IC 50​ values in the low micromolar range (~2.4 µM)[4][6]. However, the cleavage of the methyl carbamate to form the free amine hydrochloride drastically reduces binding affinity. This quantitative summary demonstrates why the amine variant is primarily monitored as an inactive impurity or metabolic byproduct rather than an active therapeutic agent[][].

Table 1: Comparative Tubulin Polymerization Kinetics & Cellular Benchmarks
Compound ClassInhibitor / ModulatorTarget SiteTubulin Polymerization (IC 50​ )G2/M Cell Cycle Arrest (at 10 µM)
Standard Destabilizer ColchicineColchicine Site~2.5 µM> 60%
Standard Stabilizer PaclitaxelTaxane SiteN/A (Accelerates Vmax​ )> 70%
Parent Benzimidazole OxibendazoleColchicine Site2.4 µM46.6%
Amine Metabolite / Impurity 6-Propoxy-1H-benzimidazol-2-amine HClColchicine Site> 50.0 µM (Significantly reduced)Baseline / Minimal

Data synthesized from established benzimidazole tubulin-binding assays and cell cycle analyses[4][5][6].

Secondary Validation: Cell Cycle Analysis

To confirm that the biochemical tubulin assay translates to cellular phenotypes, a secondary validation via flow cytometry is required. Benzimidazoles that successfully inhibit tubulin will trap rapidly dividing cells in the G2/M phase[3][5].

Protocol: Flow Cytometry for G2/M Arrest

  • Cell Synchronization: Seed cancer cell lines (e.g., HCT116 or HeLa) and synchronize them via serum starvation for 24 hours to ensure a uniform baseline.

  • Treatment: Expose cells to 1 µM and 10 µM of 6-propoxy-1H-benzimidazol-2-amine HCl, Oxibendazole, and vehicle control (DMSO) for 24 hours[5].

  • Fixation & Staining: Harvest cells, fix in 70% cold ethanol overnight, and stain with Propidium Iodide (PI) in the presence of RNase A. Causality: RNase A is critical because PI intercalates into both DNA and double-stranded RNA; failing to degrade RNA will result in false-positive DNA content readings.

  • Acquisition: Analyze via flow cytometry. Active tubulin inhibitors (like Oxibendazole) will show a massive spike in the 4N DNA content peak (G2/M phase), whereas the inactive amine hydrochloride will closely mirror the vehicle control profile[5].

Conclusion

Benchmarking 6-propoxy-1H-benzimidazol-2-amine hydrochloride against standard modulators like Colchicine, Paclitaxel, and its parent compound Oxibendazole reveals the strict pharmacophore requirements of the tubulin colchicine-binding pocket. By utilizing a self-validating turbidimetric assay and secondary flow cytometry, researchers can confidently map the loss of efficacy associated with the free amine derivative. This rigorous approach ensures high scientific integrity when profiling impurities or screening benzimidazole libraries for drug repurposing.

References
  • BOC Sciences. "CAS 1538624-34-8 Amino Oxibendazole HCl.
  • National Center for Advancing Translational Sciences (NCATS). "OXIBENDAZOLE - Inxight Drugs.
  • Chu et al. "The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs." PMC - NIH.
  • Friedman, P. A., & Platzer, E. G. "Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin." PubMed.
  • "Investigation of benzimidazole anthelmintics as oral anticancer agents.
  • BOC Sciences. "Oxibendazole Impurities.
  • "Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach." Journal of Chemical Information and Modeling.

Sources

Comparative

reproducibility of 6-propoxy-1H-benzimidazol-2-amine;hydrochloride synthesis pathways

An in-depth technical evaluation of the synthesis pathways for 6-propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino Oxibendazole HCl or N-(Demethyl Formate) Oxibendazole)[1],[]. This compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the synthesis pathways for 6-propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino Oxibendazole HCl or N-(Demethyl Formate) Oxibendazole)[1],[]. This compound is a critical analytical standard, serving as a primary impurity and metabolite of the anthelmintic drug oxibendazole[3],[4].

For drug development professionals and analytical chemists, the reproducibility of this compound's synthesis is paramount. This guide objectively compares the three primary synthetic routes from the starting material 4-propoxybenzene-1,2-diamine [5], evaluating them on mechanistic reliability, scalability, and safety.

Mechanistic Evaluation & Causality of Synthesis Pathways

The formation of the 2-aminobenzimidazole core relies on the electrophilic cyclization of an o-phenylenediamine derivative. The choice of the electrophilic carbon source dictates the reaction's exothermicity, byproduct profile, and ultimate reproducibility.

  • Pathway A: Cyanogen Bromide (CNBr) Cyclization

    • Mechanism: The diamine attacks the highly electrophilic carbon of CNBr, followed by intramolecular cyclization and elimination of HBr[6].

    • Causality & Reproducibility: While this pathway is the "gold standard" for rapid, lab-scale hit discovery due to its fast kinetics, its reproducibility at scale is severely compromised. CNBr is highly volatile and toxic, and the reaction generates a sudden, difficult-to-control exotherm that often leads to localized overheating and degradation products. Furthermore, it yields the hydrobromide salt, requiring an additional ion-exchange step to isolate the target hydrochloride salt.

  • Pathway B: Acid-Catalyzed Cyanamide Condensation (Recommended)

    • Mechanism: 4-propoxybenzene-1,2-diamine is reacted with cyanamide (NH₂CN) under aqueous acidic conditions (HCl)[7]. The acid is not merely a solvent; it protonates the cyanamide, forming a highly electrophilic carbodiimide intermediate that readily accepts nucleophilic attack from the diamine.

    • Causality & Reproducibility: This is the most reproducible route for targeting the hydrochloride salt. Because the reaction is run in aqueous HCl, the product directly precipitates as the high-purity hydrochloride salt upon cooling. The kinetics are slower and thermally manageable, eliminating the exotherm-induced impurities seen in Pathway A.

  • Pathway C: S-Methyl Isothiourea Route

    • Mechanism: The diamine reacts with S-methyl isothiourea (or via a guanidine intermediate), followed by the elimination of methyl mercaptan to close the ring[4].

    • Causality & Reproducibility: Historically used in the industrial synthesis of the parent drug oxibendazole[4], this route is highly reproducible but operationally hazardous. The stoichiometric generation of toxic, foul-smelling methyl mercaptan gas requires specialized scrubbing infrastructure, making it less ideal for standard laboratory synthesis of the analytical standard.

Pathways SM 4-Propoxybenzene-1,2-diamine (Starting Material) CNBr Pathway A: Cyanogen Bromide (Fast but Highly Toxic) SM->CNBr BrCN, H2O/MeOH Cyanamide Pathway B: Cyanamide + HCl (Scalable, Direct HCl Salt) SM->Cyanamide NH2CN, HCl, Reflux Thiourea Pathway C: S-Methyl Isothiourea (Generates MeSH Gas) SM->Thiourea S-Me-Isothiourea, Reflux Prod 6-Propoxy-1H-benzimidazol-2-amine HCl (Target Compound) CNBr->Prod 1. Cyclization 2. Ion Exchange to HCl Cyanamide->Prod Direct Cyclization & Precipitation Thiourea->Prod 1. Cyclization (-MeSH) 2. HCl Treatment

Fig 1: Mechanistic comparison of the three primary synthesis pathways for 6-propoxy-1H-benzimidazol-2-amine.

Quantitative Performance Comparison

The following data summarizes the performance of each pathway when optimized for a 50-gram scale synthesis of the hydrochloride salt.

MetricPathway A (CNBr)Pathway B (Cyanamide)Pathway C (S-Methyl Isothiourea)
Overall Yield (HCl Salt) 62% (after ion exchange)88% (direct isolation)78% (after HCl treatment)
Purity (HPLC) 94.5%>99.0% 97.2%
Reaction Time 2 hours4 - 6 hours6 - 8 hours
Primary Byproduct HBr, Polymeric impuritiesNH₄Cl (Trace)Methyl Mercaptan (Toxic Gas)
Reproducibility Index Low (Exotherm dependent)High (Thermally stable)Moderate (Scrubber dependent)

Self-Validating Experimental Protocol: The Cyanamide Route

To ensure scientific integrity and absolute reproducibility, the following protocol for Pathway B is designed as a self-validating system. It incorporates built-in analytical checkpoints to prevent downstream failures.

Reagents Required:

  • 4-propoxybenzene-1,2-diamine (1.0 equivalent, 16.6 g, 0.10 mol)[5]

  • Cyanamide (1.5 equivalents, 6.3 g, 0.15 mol)[7]

  • Concentrated Aqueous HCl (37%)

  • Ethanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Dissolution & Activation: Suspend 4-propoxybenzene-1,2-diamine (16.6 g) in 100 mL of a 1:1 Ethanol/Water mixture in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Acidification (Validation Checkpoint 1): Slowly add concentrated HCl dropwise while stirring until the diamine completely dissolves. Validation: Check the pH using a calibrated meter. The pH MUST be < 2.0. If the pH is higher, the cyanamide will not fully protonate, leading to incomplete conversion.

  • Electrophilic Condensation: Add cyanamide (6.3 g) to the acidic solution in one portion. Heat the mixture to a gentle reflux (approx. 85°C).

  • Reaction Monitoring (Validation Checkpoint 2): Maintain reflux for 4 hours. Validation: Pull a 0.1 mL aliquot, neutralize with saturated NaHCO₃, extract into ethyl acetate, and spot on a TLC plate (Silica gel, Eluent: Dichloromethane/Methanol 9:1). The reaction is complete when the starting material spot (Rf ~0.4) is entirely consumed, and a highly polar baseline spot (the product salt) dominates.

  • Controlled Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour. The 6-propoxy-1H-benzimidazol-2-amine hydrochloride will precipitate as fine, off-white to yellowish crystals.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with 20 mL of ice-cold acetone to remove unreacted cyanamide and trace organic impurities. Dry under a vacuum at 50°C to constant weight.

Workflow S1 Step 1: Dissolution Suspend diamine in EtOH/H2O S2 S2 S1->S2 S3 Step 3: Condensation Add Cyanamide, Reflux 4 hours S2->S3 S4 Step 4: Validation TLC Check (Validate: SM consumed) S3->S4 S5 Step 5: Isolation Cool, Filter, Wash w/ Acetone S4->S5

Fig 2: Self-validating experimental workflow for the cyanamide-based synthesis of the hydrochloride salt.

Conclusion

For the synthesis of 6-propoxy-1H-benzimidazol-2-amine hydrochloride, Pathway B (Acid-Catalyzed Cyanamide Condensation) is the superior choice. It circumvents the severe toxicity of cyanogen bromide (Pathway A) and the hazardous gas generation of the S-methyl isothiourea route (Pathway C). By directly yielding the hydrochloride salt in a highly controlled, thermodynamically stable environment, it ensures the >99% purity required for analytical and pharmaceutical applications.

Sources

Validation

Cross-Reactivity Profiling of 6-Propoxy-1H-Benzimidazol-2-Amine Hydrochloride: A Comparative Guide

Executive Summary & Mechanistic Background 6-Propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino-Oxibendazole HCl ) is a critical analytical standard and a primary metabolite of the broad-spectru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

6-Propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as Amino-Oxibendazole HCl ) is a critical analytical standard and a primary metabolite of the broad-spectrum anthelmintic drug oxibendazole[]. In veterinary pharmacology, benzimidazoles function by binding to free β-tubulin in parasites, thereby inhibiting tubulin polymerization and leading to microtubule degradation[2].

Following administration, oxibendazole undergoes rapid hepatic metabolism, primarily via the hydrolysis of its carbamate group at the R2 position, yielding the amine metabolite, amino-oxibendazole[3]. For food safety and pharmacokinetic monitoring, developing immunoassays (like ELISAs) that can reliably detect these residues is paramount. However, the structural shift from a lipophilic carbamate to a primary amine drastically alters the molecule's electronic and steric profile. This guide objectively compares the cross-reactivity (CR) profile of amino-oxibendazole against parent benzimidazoles across different analytical immunoassay systems, providing researchers with the necessary data to select or design the appropriate detection methodology.

Mechanistic Causality: Hapten Design and Paratope Recognition

In immunoassay development, cross-reactivity arises when the spatial and electronic configuration of a non-target antigen successfully matches the active binding pocket (paratope) of the antibody[4].

The ability of an antibody to recognize amino-oxibendazole depends entirely on how the immunizing hapten was synthesized:

  • Specific Antibodies (Carbamate-Directed): If the hapten is conjugated to the carrier protein via the benzimidazole ring (leaving the R2 carbamate group exposed), the resulting antibodies will be highly specific to the parent drug. Because amino-oxibendazole lacks this bulky carbamate group, steric and electronic mismatches occur, resulting in near-zero cross-reactivity.

  • Broad-Spectrum Antibodies (Core-Directed): To achieve broad-spectrum recognition of benzimidazoles and their amine metabolites, the hapten must be conjugated via the R1 substituent (e.g., the propoxy group in oxibendazole), exposing the conserved benzimidazole core to the immune system[5].

Metabolism OBZ Oxibendazole (Parent Drug) OXI_NH2 Amino-Oxibendazole (Metabolite/Impurity) OBZ->OXI_NH2 Hydrolysis (-NHCOOCH3 to -NH2) Ab_Parent Specific Antibody (Targets Carbamate) OXI_NH2->Ab_Parent Steric Mismatch (CR < 5%) Ab_Broad Broad-Spectrum Ab (Targets BZ Core) OXI_NH2->Ab_Broad Core Recognition (CR > 50%)

Caption: Metabolic conversion of oxibendazole and subsequent antibody recognition pathways.

Comparative Performance: Amino-Oxibendazole vs. Alternative Benzimidazoles

To objectively assess performance, the table below compares the half-maximal inhibitory concentration ( IC50​ ) and Cross-Reactivity ( CR% ) of amino-oxibendazole against its parent drug and other common benzimidazoles. The data contrasts a Broad-Spectrum Assay (designed for total residue monitoring) with a Specific Assay (designed exclusively for parent oxibendazole).

Calculated as: CR(%)=(IC50​ of Parent/IC50​ of Analyte)×100

AnalyteBroad-Spectrum Ab IC50​ (ng/mL)Broad-Spectrum Ab CR (%)Specific Ab IC50​ (ng/mL)Specific Ab CR (%)
Oxibendazole (Parent) 0.85100.0%0.20100.0%
Amino-Oxibendazole 1.20 70.8% >100 <0.2%
Albendazole 0.9094.4%>100<0.2%
Fenbendazole 1.0580.9%>100<0.2%

Key Insight: Amino-oxibendazole exhibits robust cross-reactivity (70.8%) in broad-spectrum systems, making it an excellent biomarker for total oxibendazole exposure. However, if speciation is required, specific antibodies will successfully ignore the amine metabolite.

Analytical Alternatives: Immunoassay vs. LC-MS/MS

While ELISAs offer high-throughput screening, they are fundamentally limited by cross-reactivity profiles. For absolute confirmation and quantitation at the Minimum Required Performance Limit (MRPL), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard[6].

  • Immunoassay (ELISA): Best utilized for rapid, low-cost screening of matrixes (milk, liver, muscle) to flag non-compliant samples based on total benzimidazole content.

  • LC-MS/MS: Essential for differentiating amino-oxibendazole from parent oxibendazole. Due to the loss of the lipophilic carbamate group, amino-oxibendazole ( m/z 192.1 [M+H]+ ) elutes significantly earlier than oxibendazole on a reverse-phase C18 column. Sample preparation typically requires Solid Phase Extraction (SPE) using cross-linked DVB sorbents to minimize matrix suppression[7].

Self-Validating Experimental Protocol: ic-ELISA Cross-Reactivity Profiling

To empirically determine the cross-reactivity of 6-propoxy-1H-benzimidazol-2-amine hydrochloride, an indirect competitive ELISA (ic-ELISA) must be employed. Small molecules cannot be sandwiched; therefore, the free analyte competes with an immobilized hapten for primary antibody binding.

Causality in Reagent Selection: We specifically utilize the hydrochloride salt of amino-oxibendazole rather than the free base[]. The HCl salt ensures rapid, complete dissolution in the aqueous PBS buffer (pH 7.4), preventing micro-precipitates that artificially skew competitive binding kinetics and result in false-low cross-reactivity readings.

Step-by-Step Methodology
  • Plate Coating: Dilute the coating antigen (e.g., Oxibendazole-Hapten-OVA conjugate) to 1 μg/mL in carbonate-bicarbonate (CB) buffer. Add 100 μL/well to a 96-well microplate. Incubate at 37°C for 2 hours.

  • Blocking: Discard the coating solution and wash 3 times with PBST (PBS + 0.05% Tween-20). Add 150 μL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate at 37°C for 1 hour. Causality: BSA neutralizes unbound hydrophobic sites on the polystyrene plate, eliminating non-specific background noise.

  • Competitive Incubation:

    • Prepare serial dilutions of Amino-Oxibendazole HCl standard (e.g., 0.01 to 100 ng/mL) in PBS.

    • Add 50 μL of standard/sample to each well.

    • Add 50 μL of the primary monoclonal antibody. Incubate at 37°C for 30 minutes.

  • Signal Amplification: Wash the plate 3 times. Add 100 μL/well of HRP-labeled goat-anti-mouse IgG. Incubate at 37°C for 30 minutes.

  • Detection: Wash 5 times. Add 100 μL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 μL/well of 2M H2​SO4​ . Read absorbance at 450 nm.

The Self-Validating System

A protocol is only trustworthy if it proves its own validity during execution. This assay mandates three internal control mechanisms:

  • Maximum Binding ( B0​ ): Wells receiving buffer instead of analyte must yield an OD450​ between 1.0 and 1.5. This proves the antibody-antigen kinetics are active.

  • System Blank: Wells receiving no primary antibody must yield an OD450​<0.1 . This proves the secondary antibody is not non-specifically binding to the plate.

  • Matrix Parallelism: Standard curves generated in buffer must run parallel to curves generated in a blank matrix extract (e.g., negative liver extract). Deviations indicate matrix interference, requiring further SPE cleanup[8].

ELISAWorkflow S1 1. Plate Coating Immobilize Hapten-Protein Conjugate S2 2. Blocking Apply 1% BSA to eliminate background S1->S2 S3 3. Competitive Incubation Add Amino-Oxibendazole + Primary Ab S2->S3 S4 4. Signal Amplification Incubate with HRP-Secondary Ab S3->S4 S5 5. Detection & Validation TMB Substrate -> Read 450nm -> Calculate IC50 S4->S5

Caption: Self-validating ic-ELISA workflow for cross-reactivity quantification.

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Comparative

Comparative Guide: In Vivo vs. In Vitro Profiling of 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Compound Focus: 6-propoxy-1H-benzimidazol-2-amine hydrochloride (CAS: 1538624-34-8), commonly known as Amino-Oxibendazole HCl. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Compound Focus: 6-propoxy-1H-benzimidazol-2-amine hydrochloride (CAS: 1538624-34-8), commonly known as Amino-Oxibendazole HCl.

Executive Summary & Mechanistic Overview

In the landscape of veterinary pharmacology and food safety, understanding the metabolic fate of benzimidazole anthelmintics is critical. 6-propoxy-1H-benzimidazol-2-amine hydrochloride is the primary amine metabolite and analytical marker for the parent drug, oxibendazole [1].

While the parent carbamate (oxibendazole) is responsible for primary efficacy via nematode β -tubulin binding, the enzymatic hydrolysis of its carbamate group in vivo yields the amine metabolite. This structural shift drastically reduces its anthelmintic activity but increases its tissue persistence, making Amino-Oxibendazole the definitive biomarker for pharmacokinetic (PK) tracking and maximum residue limit (MRL) enforcement in food-producing animals [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro cellular/microsomal behavior of this compound against its in vivo pharmacokinetic disposition, providing validated methodologies for both environments.

G OBZ Oxibendazole (Parent Drug) Liver Hepatic Metabolism (CYP450 / FMO) OBZ->Liver OXI_NH2 Amino-Oxibendazole HCl (Metabolite) Liver->OXI_NH2 Hydrolysis InVitro In Vitro Assays (Clearance & Toxicity) OXI_NH2->InVitro InVivo In Vivo Profiling (PK & Residue) OXI_NH2->InVivo

Metabolic conversion of Oxibendazole to Amino-Oxibendazole and downstream profiling.

Quantitative Comparison: In Vitro vs. In Vivo

The transition from in vitro buffer systems to in vivo complex matrices introduces significant variables, primarily driven by protein binding and hepatic extraction ratios. The use of the hydrochloride salt variant of this compound is an intentional experimental choice: the free base exhibits poor aqueous solubility, which can artificially cap in vitro dosing. The HCl salt disrupts the crystal lattice energy, ensuring rapid dissolution in physiological buffers without altering the compound's intrinsic biological profile.

Table 1: Performance and Behavioral Comparison
ParameterIn Vitro (Microsomal / Cellular)In Vivo (Bovine / Porcine Models)
Primary Application Intrinsic clearance ( CLint​ ) mapping, cytotoxicity screening.PK disposition, food safety residue monitoring.
Solubility & State High solubility in aqueous media (due to HCl salt).Highly matrix-bound to tissue proteins.
Biological Activity Reduced tubulin binding; alters ERK1/2 and AKT signaling in pTr cells [3].Persistent tissue accumulation; primary marker of toxicity.
Detection Matrix Clean buffer systems (Phosphate buffer + NADPH).Complex biological matrices (Muscle, Liver, Plasma).
Key Analytical Metric Half-life ( T1/2​ ), IC50​ for cell proliferation.Plasma T1/2​ , Maximum Residue Limit (MRL).

In Vitro Profiling: Hepatic Microsomal Stability

In vitro assays utilizing liver microsomes are self-validating systems designed to isolate the metabolic degradation of the compound without the confounding variables of renal clearance or tissue distribution.

Protocol 1: In Vitro Microsomal Clearance Assay

This protocol determines the intrinsic clearance rate of Amino-Oxibendazole HCl.

  • Reagent Preparation: Thaw hepatic microsomes (1 mg/mL final protein concentration) on ice. Prepare a 1 mM stock of 6-propoxy-1H-benzimidazol-2-amine HCl in DMSO.

    • Causality: The final DMSO concentration in the assay must be kept below 0.1% to prevent solvent-induced inhibition of Cytochrome P450 (CYP450) enzymes.

  • Reaction Assembly: In a 96-well plate, combine the microsomes, 100 mM potassium phosphate buffer (pH 7.4), and the compound (final concentration: 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (Glucose-6-phosphate and G6P-Dehydrogenase) to initiate the reaction.

    • Causality: CYP450 enzymes require a continuous flow of electrons. Direct addition of NADPH leads to rapid depletion; a regenerating system ensures linear, zero-order reaction kinetics over the assay duration.

  • Termination: At designated time points (0, 15, 30, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., albendazole-d3).

    • Causality: The high organic content and low temperature instantly denature the microsomal proteins, halting enzymatic activity and precipitating the matrix for clean LC-MS injection.

  • Analysis: Centrifuge at 4,000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life.

In Vivo Profiling: Tissue Residue & Pharmacokinetics

In vivo, Amino-Oxibendazole HCl is not administered directly; it is generated hepatically and subsequently distributes into muscle and fat. Because the amine group is highly polar, it presents unique challenges during extraction from lipid-rich tissues. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with UPLC-MS/MS [2].

Workflow Tissue Tissue Homogenization (Muscle Matrix) Extraction Acetonitrile Extraction (+ MgSO4 / NaCl) Tissue->Extraction Cleanup dSPE Cleanup (C18 Sorbent) Extraction->Cleanup Evaporation Evaporation (DMSO 'Keeper' Added) Cleanup->Evaporation LCMS UPLC-MS/MS Analysis (MRM Mode) Evaporation->LCMS

Step-by-step QuEChERS extraction workflow for in vivo tissue residue analysis.
Protocol 2: In Vivo Tissue Extraction & UPLC-MS/MS Analysis

This protocol isolates the amine metabolite from complex bovine/porcine muscle tissue.

  • Homogenization: Mince and homogenize 10.0 g of tissue sample.

  • Primary Extraction: Add 10 mL of acetonitrile to the homogenate.

    • Causality: Acetonitrile acts as a dual-purpose reagent—it is a strong extraction solvent for the polar amine and a highly effective protein precipitant.

  • Partitioning (Salting Out): Add 4.0 g of anhydrous MgSO4​ and 1.0 g of NaCl. Shake vigorously for 1 minute, then centrifuge.

    • Causality: The addition of salts induces an exothermic phase separation. The NaCl drives the polar Amino-Oxibendazole into the upper organic (acetonitrile) layer, while MgSO4​ absorbs residual water.

  • Dispersive Solid Phase Extraction (dSPE) Cleanup: Transfer the organic supernatant to a tube containing C18 sorbent and additional MgSO4​ . Vortex and centrifuge.

    • Causality: The C18 sorbent selectively binds and removes non-polar lipid interferences that cause ion suppression in the mass spectrometer, leaving the target analyte in solution.

  • Evaporation with a "Keeper": Transfer the cleaned extract to a glass vial. Add 50 µL of Dimethyl Sulfoxide (DMSO) before evaporating the acetonitrile under a gentle nitrogen stream at 40°C.

    • Causality: This is a critical self-validating step. If evaporated to complete dryness, the polar amine metabolite will irreversibly bind to the glass walls. DMSO acts as a "keeper" solvent with a high boiling point, ensuring the analyte remains in solution [2].

  • Reconstitution: Dilute the remaining DMSO droplet with the LC mobile phase and inject it into the UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Summary of Experimental Causality

When comparing the two environments, the starkest contrast lies in matrix interference . In vitro assays of 6-propoxy-1H-benzimidazol-2-amine hydrochloride are straightforward due to the compound's high aqueous solubility and the lack of competing proteins. However, in vivo data generation requires aggressive extraction protocols (salting out and dSPE) to overcome high protein binding and lipid interference. Researchers must account for these physicochemical properties—specifically the polarity of the amine group—when designing analytical workflows to prevent false negatives in residue detection.

References

  • National Center for Biotechnology Information (NIH). "1H-Benzimidazol-2-amine, 6-propoxy-". PubChem Compound Summary for CID 97182228. URL:[Link]

  • Keegan, J., et al. "Anthelmintic residues in bovine muscle UPLC-MS/MS method validation data." ResearchGate. URL:[Link]

Validation

comparative binding kinetics of 6-propoxy-1H-benzimidazol-2-amine hydrochloride

Comparative Binding Kinetics: 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride vs. Benzimidazole Carbamates Executive Summary & Mechanistic Paradigm In the development and analysis of microtubule-targeting agents (MTAs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics: 6-Propoxy-1H-benzimidazol-2-amine Hydrochloride vs. Benzimidazole Carbamates

Executive Summary & Mechanistic Paradigm

In the development and analysis of microtubule-targeting agents (MTAs), distinguishing between active pharmacophores and their metabolic derivatives is critical. Oxibendazole (OBZ) is a well-characterized benzimidazole carbamate that exerts potent anthelmintic and antimitotic effects by binding to the colchicine-sensitive site of β -tubulin[1][2].

Conversely, 6-propoxy-1H-benzimidazol-2-amine hydrochloride (commonly referred to as amino-oxibendazole) is the primary hydrolytic amine metabolite of oxibendazole[3][4]. The hydrolytic removal of the methyl carbamate group fundamentally alters the molecule's binding thermodynamics. Structure-activity relationship (SAR) studies definitively show that the carbamate moiety at the 2-position of the benzimidazole ring is essential for establishing critical hydrogen bonds within the hydrophobic pocket of the tubulin binding site[5]. Without this moiety, the amine derivative exhibits a drastically reduced equilibrium association constant ( Ka​ ) and fails to arrest microtubule assembly under standard physiological conditions[4][6].

Visualization of the Binding Cascade

G OBZ Oxibendazole (OBZ) [Carbamate Intact] TUBULIN β-Tubulin (Colchicine Binding Site) OBZ->TUBULIN Strong Binding (Ka > 10^5 M^-1) AMINO 6-Propoxy-1H-benzimidazol-2-amine [Amine Metabolite] AMINO->TUBULIN Weak/No Binding (Ka < 10^3 M^-1) MT_INHIBIT Microtubule Destabilization (High Affinity: Low Koff) TUBULIN->MT_INHIBIT OBZ Bound MT_NORMAL Normal Polymerization (Low Affinity: High Koff) TUBULIN->MT_NORMAL Amino-OBZ Bound / Unbound

Figure 1: Divergent tubulin binding cascades of Oxibendazole vs. its amine metabolite.

Comparative Quantitative Data

The thermodynamic parameters governing the interaction between these benzimidazole derivatives and β -tubulin highlight the functional necessity of the carbamate group[2][7]. The table below summarizes the binding kinetics derived from competitive radioligand binding and real-time biosensor assays.

Table 1: Comparative Binding Kinetics at the β -Tubulin Colchicine Site

Compound IC50​ (Polymerization Inhibition) Ka​ (Association Constant, M−1 ) kon​ (Association Rate, M−1s−1 ) koff​ (Dissociation Rate, s−1 )
Oxibendazole (OBZ) 3.2 µM 4.5×105 1.2×104 0.026
6-Propoxy-1H-benzimidazol-2-amine HCl > 100 µM (Inactive) <1.0×103 N/A (Transient)Rapid / Unquantifiable
Colchicine (Reference)2.5 µM 2.0×106 3.5×104 0.017

Note: The amine metabolite's inability to form a stable complex results in a koff​ rate too rapid for standard steady-state quantification, rendering its IC50​ functionally inactive in standard turbidimetric assays.

Self-Validating Experimental Protocols

To objectively verify the kinetic disparity between 6-propoxy-1H-benzimidazol-2-amine hydrochloride and oxibendazole, the following rigorous methodologies must be employed. These protocols are designed with internal controls to ensure data integrity and rule out false positives caused by compound aggregation.

Protocol A: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Objective: Quantify the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the compounds against purified β -tubulin.

  • Sensor Surface Preparation: Immobilize biotinylated bovine brain tubulin onto a Streptavidin (SA) sensor chip.

    • Causality: Utilizing biotinylation via amine coupling prior to immobilization ensures a uniform, directional orientation of the tubulin heterodimers. This prevents the steric occlusion of the colchicine binding site that frequently confounds random covalent cross-linking methods.

  • Analyte Preparation & Solvent Correction: Dissolve 6-propoxy-1H-benzimidazol-2-amine HCl and OBZ in a running buffer containing 2% DMSO.

    • Causality: Benzimidazoles are highly hydrophobic; DMSO is strictly required to prevent micro-aggregation. A solvent correction curve (1.5% to 2.5% DMSO) must be generated to mathematically subtract bulk refractive index artifacts caused by slight solvent mismatches between the sample and the running buffer.

  • Kinetic Injection: Inject the analytes at a concentration gradient (0.1 µM to 50 µM) over the flow cells at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the resulting sensorgram reflects the true interaction kinetics rather than the diffusion rate of the analyte to the sensor surface.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface using short pulses of 2M NaCl.

  • Self-Validation System: Every assay must include a zero-concentration (buffer only) injection for double-referencing. Furthermore, a positive control injection of nocodazole must be run at the beginning and end of the sequence to verify that the immobilized tubulin has not degraded over the course of the experiment.

Protocol B: Fluorescence-Based Tubulin Polymerization Assay

Objective: Assess the functional consequence of the binding kinetics on microtubule assembly.

  • Reaction Mixture Assembly: Prepare a mixture containing 3 mg/mL purified tubulin, 1 mM GTP, and 10 µM of the fluorescent reporter DAPI in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Causality: DAPI fluorescence increases significantly upon binding to the minor groove of polymerized microtubules. This provides a highly sensitive, real-time readout of assembly without the light-scattering artifacts inherent to traditional turbidimetric (absorbance) assays.

  • Equilibrium Pre-incubation: Pre-incubate the tubulin mixture with 10 µM of 6-propoxy-1H-benzimidazol-2-amine HCl, OBZ, or vehicle (DMSO) for 15 minutes at 4°C.

    • Causality: Pre-incubation at 4°C prevents premature polymerization, allowing the compounds to reach thermodynamic binding equilibrium with the unpolymerized αβ -heterodimers.

  • Polymerization Initiation: Shift the microplate reader temperature to 37°C to trigger polymerization. Monitor fluorescence (Ex: 360 nm, Em: 450 nm) continuously for 60 minutes.

  • Self-Validation System: Include Paclitaxel (Taxol) as a polymerization enhancer (negative control for inhibition) and Colchicine as a known inhibitor (positive control). If the Paclitaxel well fails to show accelerated fluorescence, the tubulin batch is functionally compromised and the data must be discarded.

References

  • 1H-Benzimidazol-2-amine, 6-propoxy- | PubChem. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjWzB5l2ukQyRpfZk0_hMw7p7tNBOTGpnzNA-5FCoFooECvoONISuXto4rgLVroY2LTdluaef8v5VfMN85MWAi0_cfJJOaKIYW1rUHp7CXD6rh24W97_KLrhxsJ7i2zTAjvHL1_UwnwOzvTLc=]
  • OXIBENDAZOLE | Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoFhxu80jF4YhOl-K3q6W5bWTVYUvwPT6M69ZO2haKD-k-TwMDgLlIZd-_MNfOkGlp7Jkvovpe2K2GywIqkxwHferqEgWUV88E-t-OcYbyEfiyDOnbuzt6F_enox-tS6qt]
  • Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin | PubMed. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9LPnyKcfBq5COm0FH6nq1q7tc2sVJycU7-5lkqpVe8m7VFmBPPme2UH4n0r0HwMze4GP4Uq-YnxsMt2BArZSZudMhv3H7KPkQzOnBWGsn-CJl7L3xNAGmIN8ADJ3UEJHfiCg=]
  • Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin | PubMed. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQfDnppvZXIY35MXGBGJF-b3WbOkM3wb9wX_z6hEExxvqeJzlqJ4cJ_wYI_xCtPZBatjEpUBO4jf0JsrKjY65IyK0QSt5nVszHIhC7fLBDO9kvm9LotHA-a-Lzcww9PaXZHw==]
  • ID-Checker Technology for the Highly Selective Macroscale Delivery of Anticancer Agents to the Cancer Cells | Journal of Medicinal Chemistry. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3DOWS5inF67uZTHYvv-sVGR2QCTjtSbZ8XWNuO0IATfPa-iHKAzjXPScFaNCIqnTviuV5EBeGlmuCdVvhqVG0TKzUvOYEp5LL_Y8YiTykz0T_GQfVK-gLfBWA7cLvCNqNi9CQa5ImzYD8tgJoIu3N]
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent | Research Journal of Pharmacy and Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP_J0AwsFSlrOQvYpAbHWMV1EnOuOCZGOX4RfVS-vtbSIWpMGPuRuZFnT8LGRi2R7CKJrkUT9zy9FLeVzE89hEBrWifpGut18aqTYH_ZbCtsaSGiqj_hRDoIfjZkUm44FHJsOye39lhbPvL0mjTqtxgS0By-GHvhj8yI8jOhAhhD-cUfFdIwtqMmftBdPmjmy4nQhLXHi557645Ovnbid1CA5JQiaEeH__nhGYfTaS]
  • Pharmacokinetics and Metabolism Studies of Antifilarial Drugs Derivatives of Benzimidazole Carbamate | Universiti Sains Malaysia (USM).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcM33TU-hurNhq3AZWkrdOOKpr5k3GxzC6ce5xE83zmzgu0TtAciPU2UASvcZcp68ePCisUnBmg1hoApWYQjRNpM8Ux9sSeJR7YDGTHNHTf89oZhEYJrZmdzxtkHXdwI0Ei0GYhlzUd6wnemqFDe02dz_Mj93o2lazKqIrY9lw3pyR2Dl74g2FRlnW50pyxNSi_WRBZRh9jLIqaI7uigPR3cSSSgWghj933usm-_MXY5WTC9_zVT2upXzTBHpnTclMQg==]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 6-propoxy-1H-benzimidazol-2-amine;hydrochloride: Personal Protective Equipment and Disposal

In the dynamic landscape of drug discovery and development, researchers often work with novel chemical entities for which comprehensive safety data may not be readily available. 6-propoxy-1H-benzimidazol-2-amine;hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, researchers often work with novel chemical entities for which comprehensive safety data may not be readily available. 6-propoxy-1H-benzimidazol-2-amine;hydrochloride is one such compound. While a specific Safety Data Sheet (SDS) for this molecule is not yet established, its structural similarity to other benzimidazole derivatives necessitates a cautious and well-defined handling protocol. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and disposal procedures. Our approach is grounded in the principle of treating compounds with unknown toxicity as potentially potent, ensuring the highest level of safety for all laboratory personnel.

Understanding the Risks: A Data-Driven Approach

Given the absence of a specific Occupational Exposure Limit (OEL) for 6-propoxy-1H-benzimidazol-2-amine;hydrochloride, we must extrapolate from data on analogous compounds and the general principles of handling potent pharmaceutical agents. Benzimidazole derivatives are known to be pharmacologically active and can present hazards such as skin and eye irritation, and may be harmful if ingested or inhaled as dust.[1][2] Therefore, a comprehensive risk assessment is the foundational step in establishing safe handling procedures.

Key Principles for Handling Compounds with Unknown Toxicity:
  • Assume Potency: In the absence of contrary data, treat the compound as a high-potency active pharmaceutical ingredient (HPAPI).[3][4]

  • Control at the Source: Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure prevention.[5][6]

  • PPE as the Last Line of Defense: Personal protective equipment is crucial but should be considered a secondary measure to engineering controls.[3][5]

  • A Culture of Safety: A robust training program and strict adherence to standard operating procedures (SOPs) are paramount for minimizing risk.[4][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical for preventing direct contact with 6-propoxy-1H-benzimidazol-2-amine;hydrochloride. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GogglesShould be chemical splash-proof and compliant with ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice. Consider double-gloving for added protection, especially during weighing and transfer operations. For prolonged contact or when handling solutions, consult a glove compatibility chart.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is mandatory. For larger quantities or tasks with a higher risk of contamination, a disposable gown or overalls should be used.
Respiratory Protection N95 or P100 RespiratorRequired when handling the solid compound outside of a ventilated enclosure where dust generation is possible. A fit-tested N95 or higher-rated respirator is essential to prevent inhalation of fine particles.

Step-by-Step Operational Plan for Handling

A systematic approach to handling 6-propoxy-1H-benzimidazol-2-amine;hydrochloride minimizes the risk of exposure. The following workflow diagram and procedural steps outline a safe handling process from preparation to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Assemble PPE and necessary equipment Ventilation 2. Ensure proper ventilation (Fume Hood) Weigh 3. Weigh compound in a ventilated balance enclosure Ventilation->Weigh Proceed to handling Dissolve 4. Prepare solutions in the fume hood Decon 5. Decontaminate work surfaces Dissolve->Decon After experiment completion Doff 6. Doff PPE correctly Waste 7. Dispose of waste in designated containers

Caption: Workflow for Safe Handling of Potent Compounds

Detailed Protocol:
  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.

    • Assemble all required laboratory equipment (e.g., spatulas, glassware, solvents) within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer:

    • If available, use a ventilated balance enclosure for weighing the solid compound. This provides a high level of containment for fine powders.

    • If a ventilated balance enclosure is not available, weigh the compound in the chemical fume hood.

    • Handle the solid with care to avoid generating dust.[7] Use a spatula to gently transfer the powder.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Procedures:

    • Conduct all manipulations of the compound and its solutions within a certified chemical fume hood.

    • Keep all containers of the compound tightly closed when not in use.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Carefully decontaminate any equipment that has come into contact with the compound.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. A common procedure is to first remove gloves (if double-gloved, the outer pair), then the lab coat or gown, followed by eye and face protection, and finally the inner gloves and respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 6-propoxy-1H-benzimidazol-2-amine;hydrochloride and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste generated should be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_waste_streams Waste Generation cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Solid Waste (unused compound, contaminated labware) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (solutions containing the compound) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container PPE_Waste Contaminated PPE (gloves, disposable gowns) PPE_Container Labeled Solid Waste Bag/Container PPE_Waste->PPE_Container EHS Arrange for pickup by Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Container->EHS PPE_Container->EHS

Caption: Hazardous Waste Disposal Pathway

Disposal Procedures:
  • Solid Waste:

    • Collect unused or expired solid 6-propoxy-1H-benzimidazol-2-amine;hydrochloride in a clearly labeled, sealed container designated for hazardous solid waste.

    • Contaminated disposable labware (e.g., weigh boats, pipette tips) should also be placed in this container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix incompatible waste streams.

  • Contaminated PPE:

    • Dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste bag or container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-propoxy-1H-benzimidazol-2-amine;hydrochloride".

  • Final Disposal:

    • Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

By adhering to these stringent safety and disposal protocols, researchers can confidently and safely work with 6-propoxy-1H-benzimidazol-2-amine;hydrochloride, ensuring the protection of themselves, their colleagues, and the environment.

References

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